Dimethyl 3-cyclopentene-1,1-dicarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl cyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMIUYZOJQILOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351391 | |
| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84646-68-4 | |
| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl 3-Cyclopentene-1,1-dicarboxylate from Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl 3-cyclopentene-1,1-dicarboxylate, a valuable intermediate in organic synthesis, starting from dimethyl malonate. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its application in research and development.
Introduction
This compound is a key building block in the synthesis of various complex organic molecules and pharmacologically active compounds. Its cyclopentene scaffold and dicarboxylate functionality allow for diverse chemical transformations. The most common and efficient method for its preparation involves the dialkylation of dimethyl malonate with cis-1,4-dichloro-2-butene. This process proceeds via a base-mediated tandem alkylation and subsequent intramolecular cyclization.
Reaction Mechanism and Experimental Workflow
The synthesis is initiated by the deprotonation of dimethyl malonate using a strong base, typically a metal hydride or alkoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes a double SN2 reaction with cis-1,4-dichloro-2-butene. The first alkylation is followed by a second intramolecular alkylation, which results in the formation of the five-membered ring of this compound.
The experimental workflow encompasses the reaction setup, execution, workup, and purification of the final product. A typical procedure involves the slow addition of a base to a solution of dimethyl malonate, followed by the introduction of cis-1,4-dichloro-2-butene and a period of heating. The reaction is then quenched, and the product is isolated through extraction and purified by distillation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound and its diethyl analog, providing a comparative overview of the reaction conditions and outcomes.
| Parameter | Dimethyl Ester Synthesis | Diethyl Ester Synthesis | Reference |
| Starting Malonate | Dimethyl malonate | Diethyl malonate | [1][2] |
| Alkylating Agent | cis-1,4-dichloro-2-butene | cis-1,4-dichloro-2-butene | [1][2][3] |
| Base | Lithium Hydride (LiH) | Lithium Hydride (LiH) or Sodium Ethoxide | [2][3] |
| Solvent | Tetrahydrofuran (THF) / N,N'-dimethylpropyleneurea (DMPU) | Dimethylformamide (DMF) | [2][3] |
| Temperature | 40-45 °C | 0 °C to Room Temperature | [2][3] |
| Reaction Time | 24 hours | 72 hours | [2][3] |
| Yield | 92% (of the dicarboxylic acid precursor) | 67% (distilled product) | [1][2] |
Detailed Experimental Protocols
The following protocol is adapted from a procedure for the synthesis of the corresponding dicarboxylic acid, with the isolation of the dimethyl ester intermediate being a key step.[2]
Materials and Equipment:
-
Two-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and bubbler
-
Ice bath and oil bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Dimethyl malonate
-
cis-1,4-dichloro-2-butene
-
Lithium hydride (LiH) powder
-
Dry Tetrahydrofuran (THF)
-
Dry N,N'-dimethylpropyleneurea (DMPU)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A dry, 1-L, two-necked, round-bottomed flask equipped with a magnetic stirring bar is charged under a nitrogen atmosphere with 33.0 g (0.250 mol) of dimethyl malonate, 50 mL of dry DMPU, and 450 mL of dry THF.[2]
-
Base Addition: The resulting solution is cooled to 0 °C using an ice bath. 5.00 g (0.629 mol) of lithium hydride powder is added in one portion.[2] The nitrogen flow is then discontinued, and the flask is connected to a bubbler.
-
Enolate Formation: The cooling bath is removed after 15 minutes, and the mixture is stirred at room temperature until hydrogen evolution ceases (approximately 2 hours).[2]
-
Alkylation: 28.4 mL (0.269 mol) of cis-1,4-dichloro-2-butene is rapidly added via syringe.[2]
-
Reaction: The reaction mixture is heated in an oil bath at 40-45 °C for 24 hours.[2]
-
Isolation of this compound: At this stage, the this compound can be isolated. The reaction mixture is cooled to room temperature and poured into a mixture of ether and hexane (1:4) and washed with water and brine. The organic layer is then dried over magnesium sulfate. The solvent is removed by rotary evaporation, and the crude product can be purified by vacuum distillation. A reported yield for a similar procedure leading to the diethyl ester was 67%, with the product distilling at 70-80 °C / 0.1 mm Hg.[3] For the dimethyl ester, a yield of up to 92% has been reported before subsequent hydrolysis.[2]
Alternative Synthetic Routes
While the dialkylation of dimethyl malonate is a primary route, other methods such as ring-closing metathesis (RCM) of dimethyl diallylmalonate can also yield the desired product.[4][5] This alternative may be advantageous in certain contexts, offering different substrate scope and reaction conditions.
Conclusion
The synthesis of this compound from dimethyl malonate and cis-1,4-dichloro-2-butene is a robust and high-yielding method. This guide provides the necessary technical details, including reaction mechanism, experimental workflow, quantitative data, and a detailed protocol, to enable researchers and professionals in drug development to effectively utilize this important synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture and the stoichiometry of reagents, is crucial for achieving high yields and purity.
References
Technical Guide: Synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate via Alkylation
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth technical guide on the preparation of dimethyl 3-cyclopentene-1,1-dicarboxylate. The primary method detailed is the alkylation of dimethyl malonate with a suitable dielectrophile, cis-1,4-dichloro-2-butene, to facilitate a ring-closing reaction. This synthesis is a key example of the malonic ester synthesis adapted for the creation of cyclic structures.
Reaction Principle and Mechanism
The synthesis of this compound is a classic application of the malonic ester synthesis, which utilizes the acidity of the α-hydrogens of a malonic ester. The reaction proceeds via two main steps:
-
Deprotonation: A strong base is used to deprotonate the α-carbon of dimethyl malonate, forming a nucleophilic enolate ion. The acidity of these protons (pKa ≈ 13 in DMSO) is due to the resonance stabilization of the resulting carbanion by the two adjacent carbonyl groups.[1]
-
Nucleophilic Alkylation: The enolate ion acts as a nucleophile and attacks an electrophilic substrate. For the formation of the cyclopentene ring, a bifunctional electrophile such as cis-1,4-dichloro-2-butene is used. The reaction proceeds as a double SN2 reaction, where the enolate first displaces one chlorine atom, and the subsequent intramolecular cyclization displaces the second, forming the five-membered ring.[1][2]
The overall transformation effectively converts an alkyl dihalide into a cyclic dicarboxylic acid ester, with the α-carbon of the malonate becoming a ring member.[1]
References
An In-depth Technical Guide to the Chemical Properties of Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3-cyclopentene-1,1-dicarboxylate is an organic compound with the chemical formula C₉H₁₂O₄. It is a diester derivative of cyclopentene, a five-membered unsaturated hydrocarbon ring. This molecule serves as a versatile building block in organic synthesis, offering a reactive scaffold for the construction of more complex molecular architectures. Its utility is primarily recognized in the synthesis of various cyclopentane and cyclopentene derivatives, which are core structures in numerous biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known applications, with a focus on its relevance to chemical research and drug development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| CAS Number | 84646-68-4 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 205.1 °C at 760 mmHg | [1] |
| Melting Point | Approximately -30°C to -40°C | [1] |
| Density | 1.183 g/cm³ | [1] |
| Solubility | Soluble in organic solvents such as alcohol, ketone, and ether; insoluble in water. | [1] |
| Flash Point | 91.5 °C | [1] |
| Vapor Pressure | 0.255 mmHg at 25 °C | [1] |
| Refractive Index | 1.483 | [1] |
| Storage Condition | 2-8°C | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ = 5.62 (s, 2H), 3.75 (s, 6H), 3.03 (s, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 172.8, 128.0, 58.9, 53.0, 41.1 |
Synthesis
This compound can be synthesized through the alkylation of dimethyl malonate with cis-1,4-dichloro-2-butene. A detailed experimental protocol for a similar reaction to produce the corresponding dicarboxylic acid, from which the dimethyl ester can be isolated, is provided below. The submitters of this procedure report that this compound can be isolated at an intermediate stage in 92% yield.
Experimental Protocol: Synthesis of 3-Cyclopentene-1,1-dicarboxylic Acid
This procedure describes the synthesis of the dicarboxylic acid, with the isolation of this compound being a key intermediate step.
Materials:
-
Dimethyl malonate
-
Dry N,N'-dimethylpropyleneurea (DMPU)
-
Dry tetrahydrofuran (THF)
-
Lithium hydride powder
-
cis-1,4-Dichloro-2-butene
-
Water
-
Lithium hydroxide monohydrate
-
Ethyl acetate
-
6 N Hydrochloric acid
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate
Procedure:
-
A dry, 1-L, two-necked, round-bottomed flask equipped with a Teflon-covered magnetic stirring bar is charged under a current of nitrogen with 33.0 g (0.250 mol) of dimethyl malonate, 50 mL of dry DMPU, and 450 mL of dry THF.
-
The resulting solution is cooled in an ice bath and treated with 5.00 g (0.629 mol) of lithium hydride powder in one portion.
-
The nitrogen flow is discontinued, and the flask is capped with rubber septa and connected to a Nujol-filled bubbler.
-
After 15 minutes, the cooling bath is removed, and stirring is continued until hydrogen evolution is complete (approximately 2 hours).
-
28.4 mL (0.269 mol) of cis-1,4-dichloro-2-butene is then rapidly added by syringe.
-
The mixture is heated in an oil bath at 40-45°C for 24 hours. (At this stage, this compound can be isolated in approximately 92% yield).
-
After the mixture is cooled to 20°C, 50 mL of water is added dropwise, followed by 31.5 g (0.750 mol) of solid lithium hydroxide monohydrate.
-
The reaction mixture is stirred at 20°C for an additional 24 hours.
-
The mixture is then treated with 350 mL of water, stirred for 10 minutes, and transferred to a 2-L separatory funnel.
-
Neutral material is removed by extraction with five 500-mL portions of ethyl acetate, with each organic layer being back-washed with 30 mL of saturated aqueous sodium chloride solution.
-
The combined aqueous phases are acidified with 160 mL of 6 N hydrochloric acid and extracted three times with 500-mL portions of ethyl acetate.
-
The combined ethyl acetate extracts are washed three times with 100 mL of 3 N hydrochloric acid and twice with 50 mL of saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated by rotary evaporation to yield 3-cyclopentene-1,1-dicarboxylic acid.
Synthesis Workflow Diagram
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis. Its reactivity is centered around the carbon-carbon double bond and the two ester functionalities.
General Reactivity
-
Alkene Functionalization: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new functional groups to the cyclopentane ring.
-
Ester Manipulation: The dimethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, reduced to diols, or converted to other functional groups such as amides.
-
Building Block for Cyclopentane Derivatives: The molecule serves as a scaffold for the synthesis of a wide range of substituted cyclopentanes and cyclopentenes.
Role in Synthesis
This compound is a key precursor for the synthesis of other functionalized cyclopentene derivatives. For example, it can be transformed into methyl 3-cyclopentene-1-carboxylate. It is also known to be a co-product in the synthesis of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate when cis-1,4-dichlorobutene-2 is used as a starting material.[2]
Applications in Drug Development
Logical Relationships in Reactivity
The chemical transformations of this compound can be logically categorized based on the reactive sites of the molecule.
Conclusion
This compound is a readily synthesized and versatile building block in organic chemistry. Its well-defined physicochemical properties and predictable reactivity make it a valuable tool for researchers and scientists. While its direct application in drug development is not yet widely documented, its potential as a starting material for the synthesis of novel bioactive cyclopentane and cyclopentene derivatives remains an area of interest for further exploration. This guide provides a solid foundation of its chemical properties and synthesis to aid in its application in research and development.
References
Technical Guide: Spectral and Synthetic Profile of Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for Dimethyl 3-cyclopentene-1,1-dicarboxylate (CAS No. 84646-68-4). Due to the limited availability of experimental spectral data for the dimethyl ester, this guide presents detailed data for the closely related analog, Diethyl 3-cyclopentene-1,1-dicarboxylate, and provides predicted values for the target compound. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Chemical Structure
Caption: Chemical structure of this compound.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Data for Diethyl 3-cyclopentene-1,1-dicarboxylate (CDCl₃, 300 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.61 | s | 2H | =CH |
| 4.19 | q, J = 7.2 Hz | 4H | OCH₂ |
| 3.02 | s | 4H | CH₂ |
| 1.26 | t, J = 7.2 Hz | 6H | CH₃ |
Predicted ¹H NMR Data for this compound: The spectrum is expected to be similar, with the key difference being the signals for the ester group. The quartet at ~4.2 ppm and the triplet at ~1.3 ppm would be replaced by a singlet at approximately 3.7 ppm, integrating to 6H, corresponding to the two equivalent methoxy (OCH₃) groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Data for Diethyl 3-cyclopentene-1,1-dicarboxylate (CDCl₃, 75 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 172.2 | C=O |
| 127.8 | =CH |
| 61.5 | OCH₂ |
| 58.8 | C(CO₂Et)₂ |
| 40.8 | CH₂ |
| 14.0 | CH₃ |
Predicted ¹³C NMR Data for this compound: The carbon spectrum will also be very similar. The signal for the ester methyl carbons (OCH₃) is expected to appear around 52-53 ppm, replacing the OCH₂ and CH₃ signals of the ethyl group.
IR (Infrared) Spectroscopy Data
Table 3: Key IR Absorption Bands for Diethyl 3-cyclopentene-1,1-dicarboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1650 | Weak | C=C stretch (alkene) |
| ~1250 | Strong | C-O stretch (ester) |
Predicted IR Data for this compound: The IR spectrum is expected to be nearly identical to the diethyl analog, with the characteristic strong ester carbonyl stretch around 1730 cm⁻¹ being the most prominent feature.
MS (Mass Spectrometry) Data
Table 4: Mass Spectrometry Data for Diethyl 3-cyclopentene-1,1-dicarboxylate (GC-MS)
| m/z | Interpretation |
| 212 | [M]⁺ (Molecular Ion) |
| 167 | [M - OEt]⁺ |
| 139 | [M - CO₂Et]⁺ |
| 67 | [C₅H₇]⁺ |
Predicted MS Data for this compound: The molecular ion peak [M]⁺ would be observed at m/z = 184. Key fragmentation peaks would be expected at m/z = 153 ([M - OMe]⁺) and m/z = 125 ([M - CO₂Me]⁺).
Experimental Protocols
The synthesis of this compound can be achieved through the alkylation of dimethyl malonate with cis-1,4-dichloro-2-butene. The following is a detailed protocol adapted from established procedures for the diethyl analog.[1]
Synthesis of this compound
Materials:
-
Dimethyl malonate
-
cis-1,4-dichloro-2-butene
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil.
-
The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere.
-
Anhydrous DMF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of dimethyl malonate in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
The mixture is cooled back to 0 °C, and a solution of cis-1,4-dichloro-2-butene in anhydrous DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and is stirred for 24-48 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Workflow Diagrams
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic characterization of the product.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 3-cyclopentene-1,1-dicarboxylate. This document outlines the expected spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Predicted NMR Data
Due to the limited availability of directly published experimental spectra for this compound, the following data tables are based on predictive analysis and comparison with the structurally similar Diethyl 3-cyclopentene-1,1-dicarboxylate. These tables provide researchers with a reliable reference for the expected chemical shifts, multiplicities, and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3, H-4 | ~ 5.6 | Singlet | - | 2H |
| H-2, H-5 | ~ 3.0 | Singlet | - | 4H |
| -OCH₃ | ~ 3.7 | Singlet | - | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~ 172 |
| C-3, C-4 | ~ 127 |
| -OCH₃ | ~ 52 |
| C-1 | ~ 58 |
| C-2, C-5 | ~ 40 |
Experimental Protocols
The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following are general instrument parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the NMR analysis of this compound, from sample preparation to final data analysis and interpretation.
Caption: Workflow for NMR analysis of this compound.
Caption: Logical relationships in NMR signal assignment for structural elucidation.
An In-depth Technical Guide to the Formation of Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate, a valuable intermediate in organic synthesis. This document details the mechanism of its formation, a step-by-step experimental protocol, and key quantitative data to facilitate its preparation and characterization in a laboratory setting.
Mechanism of Formation
The synthesis of this compound is typically achieved through the reaction of dimethyl malonate with cis-1,4-dichloro-2-butene in the presence of a base. The reaction proceeds via a tandem alkylation and intramolecular cyclization mechanism.
The process begins with the deprotonation of dimethyl malonate by a suitable base, such as lithium hydride or sodium methoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of cis-1,4-dichloro-2-butene in an SN2 reaction, displacing a chloride ion and forming an intermediate. The newly formed intermediate then undergoes an intramolecular SN2 reaction, where the enolate attacks the remaining electrophilic carbon, displacing the second chloride ion and leading to the formation of the five-membered ring of this compound. A potential side product of this reaction is the corresponding vinylcyclopropane derivative.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound.
Materials and Reagents
-
Dimethyl malonate
-
cis-1,4-dichloro-2-butene
-
Lithium hydride (or Sodium methoxide)
-
Dry N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
N,N'-dimethylpropyleneurea (DMPU) (optional co-solvent)
-
Diethyl ether
-
Hexane
-
Water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (or Sodium sulfate), anhydrous
Synthesis Procedure
-
Reaction Setup: A dry, two- or three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Addition of Reagents: To the flask, add dry DMF (or a mixture of THF and DMPU). Cool the solvent to 0 °C in an ice bath.
-
Base Addition: Slowly add lithium hydride to the stirred solution. Hydrogen gas will evolve. Stir the mixture at 0 °C until the gas evolution ceases (approximately 2 hours).
-
Addition of Dimethyl Malonate: Add dimethyl malonate dropwise to the reaction mixture at 0 °C.
-
Addition of Dichlorobutene: After the formation of the malonate enolate, add cis-1,4-dichloro-2-butene dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 40-45 °C. Stir for 24-72 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a mixture of diethyl ether and hexane (1:4) and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
-
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Reaction Parameters and Yields
| Parameter | Value | Reference |
| Starting Materials | Dimethyl malonate, cis-1,4-dichloro-2-butene | [1] |
| Base | Lithium hydride | [1] |
| Solvent | THF, DMPU | [1] |
| Reaction Temperature | 40-45 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 92% (for the diacid precursor) | [1] |
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₄ | [2] |
| Molar Mass | 184.19 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 205.1 °C at 760 mmHg | [2] |
| Density | 1.183 g/cm³ | [2] |
| ¹H NMR (CDCl₃, δ) | ~5.7 (m, 2H, CH=CH), ~4.2 (q, 4H, OCH₂), ~2.6 (d, 4H, CH₂), ~1.2 (t, 6H, CH₃) (values for diethyl ester, dimethyl ester will be similar with methyl singlet instead of ethyl quartet and triplet) | [3] |
| ¹³C NMR (CDCl₃, δ) | ~170 (C=O), ~130 (CH=CH), ~60 (OCH₂), ~55 (C(CO₂Me)₂), ~35 (CH₂) (values for diethyl ester, dimethyl ester will have a methoxy signal around 52 ppm) | [3] |
References
An In-depth Technical Guide to Dimethyl 3-cyclopentene-1,1-dicarboxylate (CAS 84646-68-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Dimethyl 3-cyclopentene-1,1-dicarboxylate, with a focus on its chemical characteristics and its role as a synthetic building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 84646-68-4 | |
| Molecular Formula | C₉H₁₂O₄ | [3][4][5] |
| Molecular Weight | 184.19 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 205.1 °C at 760 mmHg | [3] |
| Density | 1.183 g/cm³ | [3] |
| Flash Point | 91.5 °C | [3] |
| Refractive Index | 1.483 | [3] |
| Storage Temperature | 2-8 °C | [4] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be inferred from established methods for analogous compounds, such as diethyl 3-cyclopentene-1,1-dicarboxylate. The synthesis typically involves the alkylation of a malonic ester with a suitable 1,4-dihalogenated butene derivative.
General Experimental Protocol: Synthesis of 3-Cyclopentene-1,1-dicarboxylates
This protocol is adapted from the synthesis of related cyclopentene dicarboxylic acid derivatives.
Materials:
-
Dimethyl malonate
-
cis-1,4-Dichloro-2-butene
-
A suitable base (e.g., lithium hydride, sodium hydride)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Reagents for workup and purification (e.g., water, ether, hexane, magnesium sulfate, brine)
Procedure:
-
Deprotonation of Dimethyl Malonate: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., nitrogen or argon), the anhydrous aprotic solvent is added. Dimethyl malonate is then introduced. The solution is cooled in an ice bath, and the base is added portion-wise. The reaction mixture is stirred until the deprotonation is complete, which is often indicated by the cessation of gas evolution (if a hydride base is used).
-
Cyclization: To the resulting solution of the malonate enolate, cis-1,4-dichloro-2-butene is added slowly, maintaining a low temperature. After the addition, the reaction mixture is allowed to warm to room temperature and then may be heated to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent (e.g., a mixture of ether and hexane). The organic layer is washed sequentially with water and brine to remove any remaining DMF and inorganic salts.
-
Purification: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Logical Workflow for Synthesis
Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.
Biological Activity and Potential Applications in Drug Development
There is a lack of specific data on the biological activity of this compound in the scientific literature. Its primary utility has been as a precursor in organic synthesis. However, the cyclopentene and cyclopentenone ring systems are present in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Derivatives of cyclopentene, such as certain cyclopentenediones, have been reported to possess antibacterial and antifungal activities. Furthermore, some cyclopentene-containing molecules have been investigated as inhibitors of specific enzymes, highlighting the potential of this scaffold in drug design.
The presence of two ester groups in this compound offers handles for further chemical modifications. These esters can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into amides, or other functional groups, allowing for the generation of a library of derivatives for biological screening.
Potential Research Directions
Given the limited biological data on this specific compound, future research could explore:
-
Antimicrobial Screening: Synthesis of derivatives and screening for activity against a panel of bacteria and fungi.
-
Enzyme Inhibition Assays: Testing against various enzyme targets, particularly those where cyclopentene-based inhibitors have shown promise.
-
Cytotoxicity Studies: Evaluation of the compound and its derivatives for potential anticancer activity against various cell lines.
Signaling Pathway - A Hypothesized Model
As there is no established biological target or mechanism of action for this compound, a diagram of a known signaling pathway is not applicable. However, should a derivative of this compound be found to inhibit a specific enzyme, for instance, a kinase involved in a cancer-related signaling pathway, a diagram could be constructed to illustrate its point of intervention.
Below is a hypothetical example of how such a diagram might be structured if a derivative was found to inhibit a hypothetical "Kinase X" in a generic cell signaling pathway.
Caption: A hypothetical signaling pathway showing the potential inhibitory action of a derivative of CAS 84646-68-4 on a target kinase.
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct biological applications have not been extensively explored, its structure represents a promising starting point for the synthesis of novel compounds with potential therapeutic value. Further research into the biological activities of its derivatives could open new avenues in drug discovery and development. The synthetic protocols and foundational data presented in this guide are intended to support such future investigations.
References
An In-depth Technical Guide to the Synthesis Pathways of C9H12O4 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for various isomers of the molecular formula C9H12O4. The document details experimental protocols for the synthesis of key isomers, presents quantitative data in structured tables for comparative analysis, and visualizes reaction pathways and associated biological signaling cascades using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
The molecular formula C9H12O4 represents a diverse group of structural isomers with a wide range of biological activities. These compounds, often derived from natural products or synthesized for specific therapeutic applications, include substituted phenolic compounds, lactones, and other oxygenated aromatic derivatives. Their therapeutic potential spans from antifungal and antibacterial to anticancer and anti-inflammatory activities. Understanding the synthetic routes to these molecules is crucial for their further investigation and development as potential drug candidates. This guide focuses on the detailed synthesis and, where applicable, the mechanism of action of selected C9H12O4 isomers.
Synthesis Pathways and Experimental Protocols
This section outlines the synthesis of three representative isomers of C9H12O4: Methyl 3,4,5-trimethoxybenzoate, Asperlactone, and 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol.
Methyl 3,4,5-trimethoxybenzoate
Methyl 3,4,5-trimethoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial drug trimethoprim.[1] It is commonly synthesized from gallic acid through a two-step process involving methylation followed by esterification, or a one-step process.
2.1.1. Two-Step Synthesis from Gallic Acid
The traditional two-step synthesis involves the methylation of the hydroxyl groups of gallic acid, followed by the esterification of the carboxylic acid group.
-
Step 1: Methylation of Gallic Acid to 3,4,5-Trimethoxybenzoic Acid Gallic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base.
-
Step 2: Esterification of 3,4,5-Trimethoxybenzoic Acid The resulting 3,4,5-trimethoxybenzoic acid is then esterified with methanol, typically under acidic catalysis, to yield the final product.
2.1.2. One-Step Synthesis from Gallic Acid
A more streamlined one-step synthesis has been developed to improve efficiency and reduce waste.[1] This method involves the simultaneous methylation and esterification of gallic acid.
Experimental Protocol: One-Step Synthesis of Methyl 3,4,5-trimethoxybenzoate [1]
-
To a reaction vessel, add gallic acid and N,N-dimethylformamide (DMF) as the solvent.
-
Add potassium carbonate as an acid-binding agent.
-
Introduce methyl chloride gas into the reaction mixture for esterification.
-
Heat the reaction mixture and maintain it at a specific temperature for a set duration.
-
After the reaction is complete, cool the mixture and recover the crude product.
-
Purify the crude product by recrystallization from methanol to obtain pure methyl 3,4,5-trimethoxybenzoate.
Quantitative Data for One-Step Synthesis of Methyl 3,4,5-trimethoxybenzoate
| Parameter | Value | Reference |
| Starting Material | Gallic Acid | [1] |
| Solvent | N,N-Dimethylformamide | [1] |
| Methylating/Esterifying Agent | Methyl Chloride | [1] |
| Acid-binding agent | Potassium Carbonate | [1] |
| Reaction Temperature | Not specified | [1] |
| Reaction Time | Not specified | [1] |
| Product Yield | Not specified | [1] |
Synthesis Pathway of Methyl 3,4,5-trimethoxybenzoate
Asperlactone
Asperlactone is a naturally occurring butenolide with antifungal and antibacterial properties, first isolated from Aspergillus species.[2][3] Its synthesis is a topic of interest for the development of new antimicrobial agents. While total chemical synthesis is complex, its biosynthesis by fungal strains has been studied.
Biosynthesis of Asperlactone
The biosynthesis of asperlactone in fungi like Aspergillus melleus proceeds through a polyketide pathway.[4]
Experimental Protocol: Isolation of Asperlactone from Fungal Culture [5]
-
Cultivation: Grow a high-yield strain of Aspergillus ochraceus in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal fermentation conditions (e.g., 25-30°C for 14-21 days with shaking).
-
Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract both the broth and the mycelia with an organic solvent such as ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate asperlactone. Further purification can be achieved by high-performance liquid chromatography (HPLC).
Quantitative Data for Asperlactone Isolation
| Parameter | Value | Reference |
| Fungal Strain | Aspergillus ochraceus | [5] |
| Culture Medium | Potato Dextrose Broth | [5] |
| Fermentation Time | 14-21 days | [5] |
| Extraction Solvent | Ethyl Acetate | [5] |
| Estimated Yield | 5 - 15 mg/L | [5] |
Proposed Biosynthetic Pathway of Asperlactone
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol
This diol is a versatile intermediate that can be derivatized to form compounds with potential chemoreversal activity in cancer therapy.[6] Its synthesis starts from the readily available 3,4,5-trimethoxybenzaldehyde.
Experimental Protocol: Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol [6]
-
Wittig Reaction: React 3,4,5-trimethoxybenzaldehyde with a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide) in the presence of a strong base to form the corresponding styrene derivative.
-
Dihydroxylation: Subject the styrene derivative to dihydroxylation using an oxidizing agent like osmium tetroxide (catalytic amount) with N-methylmorpholine N-oxide (NMO) as the co-oxidant to yield the vicinal diol.
Quantitative Data for the Synthesis of a Diol Intermediate
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Trimethoxybenzaldehyde | [6] |
| Step 1 Reagents | Wittig Reagent, Base | [6] |
| Step 2 Reagents | Osmium tetroxide, NMO | [6] |
| Product | 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol | [6] |
| Overall Yield | Not specified | [6] |
Synthesis Pathway of 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol
Biological Activities and Signaling Pathways
Several isomers of C9H12O4 exhibit significant biological activities, making them attractive candidates for drug development.
Asperlactone: Antifungal Activity
Asperlactone has demonstrated notable antifungal properties.[2] A plausible mechanism of action involves the disruption of the fungal cell wall integrity (CWI) pathway.[2] This pathway is crucial for maintaining the structural integrity of the fungal cell wall, and its disruption can lead to cell lysis and death.
Hypothesized Signaling Pathway for Asperlactone's Antifungal Action
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters: Chemoreversal Activity
Derivatives of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol have shown promise in overcoming multidrug resistance (MDR) in cancer cells.[6] This activity is believed to be mediated through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps a wide range of anticancer drugs out of tumor cells.
Signaling Pathway of P-glycoprotein Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of fungal metabolites: asperlactone and its relationship to other metabolites of Aspergillus melleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Characteristics of Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Dimethyl 3-cyclopentene-1,1-dicarboxylate. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
The physical properties of this compound are essential for its handling, characterization, and application in various chemical syntheses. The compound is a colorless to light yellow liquid under standard conditions. It is soluble in organic solvents such as alcohols, ketones, and ethers, but insoluble in water.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₂O₄ |
| Molar Mass | 184.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | Approximately -30°C to -40°C |
| Boiling Point | 205.1°C at 760 mmHg |
| Density | 1.183 g/cm³ |
| Refractive Index | 1.483 |
| Flash Point | 91.5°C |
| Vapor Pressure | 0.255 mmHg at 25°C |
| Solubility | Soluble in alcohol, ketone, and ether; insoluble in water. |
| Storage Condition | 2-8°C |
Experimental Protocols for Physical Characterization
Accurate determination of physical properties is critical for verifying the identity and purity of a chemical substance. The following are standard laboratory protocols for measuring the key physical characteristics of liquid organic compounds like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point is a fundamental physical property that can indicate the purity of a liquid. The capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][2] In the capillary method, a small, inverted capillary tube traps the vapor of the heated liquid. When the liquid's vapor pressure exceeds the atmospheric pressure, a steady stream of bubbles emerges. Upon cooling, the liquid enters the capillary tube at the moment the vapor pressure equals the atmospheric pressure, and the temperature at this point is the boiling point.[3][4][5]
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
A few milliliters of the liquid sample are placed into the small test tube.[3]
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.[2]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in a heating bath (Thiele tube or oil bath).[4]
-
The bath is heated gently and uniformly.[6]
-
As the temperature approaches the boiling point, bubbles will begin to emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.[3]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][4]
Determination of Melting Point
For compounds that are solid at or near room temperature, or for determining the freezing point of a liquid, the melting point is a crucial indicator of purity. A pure crystalline solid will have a sharp melting point range of 0.5-1.0°C.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Impurities typically depress and broaden the melting point range.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of the solidified compound
Procedure:
-
A small amount of the finely powdered solid sample is packed into a capillary tube to a depth of a few millimeters.[6][7]
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.[6]
-
The sample is heated at a steady and slow rate, especially near the expected melting point (approximately 1-2°C per minute).[6]
-
The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded. This range is the melting point of the substance.[8]
Determination of Density
Density, the mass per unit volume, is a characteristic physical property of a substance.
Principle: The density of a liquid is determined by measuring its mass and volume.[9]
Apparatus:
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Analytical balance
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[9][10]
-
A known volume of the liquid is added to the graduated cylinder or pycnometer. The volume should be read carefully from the bottom of the meniscus.[9][10]
-
The mass of the container with the liquid is then measured.[9][10]
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.[11]
Determination of Refractive Index
The refractive index is a measure of how much light bends as it passes through a substance and is a valuable tool for identifying and assessing the purity of a liquid.
Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance.[12] An Abbe refractometer is commonly used to measure the refractive index of liquids by observing the critical angle of refraction.[12]
Apparatus:
-
Abbe refractometer
-
Dropper or pipette
-
Constant temperature water bath (optional, for precise measurements)
-
Solvent for cleaning (e.g., acetone or ethanol)
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent and allowed to dry.[13]
-
A few drops of the liquid sample are placed on the surface of the measuring prism using a clean dropper.[13][14]
-
The prism is closed and locked.
-
The light source is adjusted to illuminate the prism.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is visible.[14]
-
The compensator knob is adjusted to eliminate any color fringes and sharpen the boundary line.[15]
-
The adjustment knob is used to align the sharp boundary line with the center of the crosshairs.[14]
-
The refractive index is read directly from the instrument's scale.[15]
-
The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.[13]
Experimental Workflow
The following diagram illustrates a general workflow for the physical characterization of a liquid chemical compound.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. store.astm.org [store.astm.org]
- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homesciencetools.com [homesciencetools.com]
- 12. hinotek.com [hinotek.com]
- 13. youtube.com [youtube.com]
- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. davjalandhar.com [davjalandhar.com]
Stability and storage of Dimethyl 3-cyclopentene-1,1-dicarboxylate
An In-depth Technical Guide: Stability and Storage of Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in various organic syntheses. The information is compiled from publicly available safety data sheets and chemical supplier information to ensure safe handling and maintain the integrity of the compound.
Chemical Stability and Handling
This compound is generally considered stable under recommended storage conditions[1]. To ensure its integrity, it is crucial to adhere to proper handling and storage protocols. Standard laboratory procedures should be followed, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any potential vapors[1].
Recommended Storage Conditions
Proper storage is paramount to prevent degradation. The compound should be stored in a tightly sealed container in a cool, well-ventilated area[1]. It is also advised to protect it from direct sunlight and sources of ignition[1]. While there is some variance in specific temperature recommendations, a controlled environment is consistently advised.
Quantitative Storage Data Summary
The following table summarizes the recommended storage temperatures found in various sources. It is important to note the lack of publicly available quantitative data on the degradation of this compound over time at these temperatures.
| Storage Parameter | Recommendation | Source Citation |
| General Storage | Store at room temperature. | [1] |
| Refrigerated Storage | 2-8°C | [2] |
| Controlled Environment | Stored in a controlled environment. | [3] |
Incompatible Materials and Decomposition
To prevent chemical reactions that could lead to degradation, this compound should not be stored with strong acids or alkalis, nor with strong oxidizing or reducing agents[1]. In the event of a fire, the compound may decompose and emit toxic fumes[1].
Logical Flow for Storage and Stability
The following diagram illustrates the relationship between storage conditions and the stability of this compound.
Caption: Logical flow of storage conditions affecting stability.
Experimental Protocols
-
Sample Preparation: Prepare multiple samples of the compound.
-
Storage Conditions: Store the samples under various conditions (e.g., different temperatures, light exposures, and in the presence of potential contaminants).
-
Time Points: Analyze the samples at predetermined time points.
-
Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the parent compound and any degradation products.
-
Data Analysis: Analyze the data to determine the rate of degradation under each storage condition.
This would allow for the generation of quantitative data to establish a definitive shelf-life and optimal storage conditions.
References
Methodological & Application
Application Notes and Protocols: Dimethyl 3-cyclopentene-1,1-dicarboxylate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3-cyclopentene-1,1-dicarboxylate is a cyclic alkene functionalized with two electron-withdrawing ester groups, rendering it an activated dienophile for Diels-Alder reactions. This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of six-membered rings with high stereocontrol. The resulting polycyclic frameworks are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents. While specific examples of Diels-Alder reactions employing this compound are not extensively documented in readily available scientific literature, its structural similarity to other activated cyclopentene dienophiles suggests its utility in this capacity. These application notes provide a general framework for its use in Diels-Alder reactions, including a generalized experimental protocol, discussion of expected stereoselectivity, and the role of catalysis.
Introduction to Diels-Alder Reactions
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene ring.[1] This reaction is highly valued for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single step with a high degree of predictability.[2] The reactivity of the dienophile is a key factor in the success of the Diels-Alder reaction. Electron-withdrawing groups on the dienophile, such as the two methoxycarbonyl groups in this compound, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[3]
Application in Complex Molecule Synthesis
The rigid bicyclo[2.2.1]heptane (norbornene) derivatives formed from the Diels-Alder reaction of cyclopentene-based dienophiles with cyclic dienes are common structural motifs in natural products and have served as versatile intermediates in their total synthesis. The predictable stereochemistry of the Diels-Alder reaction allows for the strategic installation of functional groups, which can be further elaborated to construct complex molecular architectures.
General Experimental Protocol for Diels-Alder Reactions
The following is a generalized protocol for a thermally initiated Diels-Alder reaction. Researchers should optimize the specific conditions, including solvent, temperature, and reaction time, for their chosen diene.
Materials:
-
This compound (Dienophile)
-
Diene (e.g., cyclopentadiene, furan, anthracene)
-
Anhydrous solvent (e.g., toluene, xylene, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Addition of Reactants: Dissolve the dienophile in a minimal amount of the chosen anhydrous solvent. Add the diene (typically 1.0 to 1.2 equivalents). For volatile or reactive dienes like cyclopentadiene (which is generated by cracking its dimer), it may be necessary to add it slowly to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the desired temperature. For many Diels-Alder reactions, heating under reflux is sufficient.[4] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Diels-Alder adduct.
-
Characterization: Characterize the purified product using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Lewis Acid Catalysis
The rate and stereoselectivity of Diels-Alder reactions can often be enhanced by the use of a Lewis acid catalyst.[5] Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂), coordinate to one of the carbonyl oxygens of the ester groups on the dienophile.[6] This coordination increases the electron-withdrawing nature of the substituent, further lowering the LUMO energy of the dienophile and accelerating the reaction.[7] This can allow the reaction to proceed at lower temperatures and can improve the endo/exo selectivity.
Modification for Lewis Acid Catalysis:
-
The reaction is typically run at lower temperatures (e.g., 0 °C to room temperature).
-
The Lewis acid (0.1 to 1.0 equivalent) is added to the solution of the dienophile in an anhydrous, non-coordinating solvent (like dichloromethane) before the addition of the diene.
-
The work-up procedure will require an aqueous wash to quench and remove the Lewis acid.
Stereoselectivity: The Endo Rule
In the Diels-Alder reaction between a cyclic diene and a substituted dienophile, two diastereomeric products can be formed: the endo and the exo adduct.
-
Endo Product: The substituent(s) on the dienophile are oriented on the same side as the larger bridge of the newly formed bicyclic system.[8]
-
Exo Product: The substituent(s) on the dienophile are oriented on the opposite side of the larger bridge.[8]
The "endo rule" states that the endo product is typically the major, kinetically favored product.[9] This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the electron-withdrawing groups on the dienophile and the developing pi-system of the diene in the transition state.[10] However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[9] Therefore, higher reaction temperatures or longer reaction times can sometimes lead to an increased proportion of the exo product through a retro-Diels-Alder/Diels-Alder equilibration.
Data Presentation
| Diene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| e.g., Cyclopentadiene | None | Toluene | 80 | 6 | [Record your findings] | ||
| e.g., Furan | None | Xylene | 140 | 24 | [Record your findings] | ||
| e.g., Anthracene | None | Xylene | 140 | 12 | [Record your findings] | ||
| e.g., Cyclopentadiene | AlCl₃ | CH₂Cl₂ | 0 | 2 | [Record your findings] |
Visualizations
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. The Diels-Alder reaction: a mainstay of organic chemistry - Strategian: Science Magazine [strategian.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. aklectures.com [aklectures.com]
- 10. chemtube3d.com [chemtube3d.com]
Application Notes and Protocols: Ring-Opening Metathesis Polymerization (ROMP) of Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile technique for the synthesis of functional polymers with controlled architectures. This document provides detailed application notes and protocols for the ROMP of dimethyl 3-cyclopentene-1,1-dicarboxylate, a functionalized cyclic olefin monomer. The resulting polymer, poly(this compound), possesses ester functionalities that can be readily hydrolyzed to yield a polyanionic polymer with regularly spaced carboxylic acid groups. Such polymers are of significant interest in biomedical applications, particularly in drug delivery, due to their potential for biocompatibility and functional handles for drug conjugation or nanoparticle stabilization.
These protocols will guide researchers through the synthesis of the monomer, its polymerization via ROMP using a Grubbs-type catalyst, and the characterization of the resulting polymer. Furthermore, potential applications in drug development are discussed, highlighting the utility of the carboxylated polymer derivative.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved via the alkylation of dimethyl malonate with cis-1,4-dichloro-2-butene. A detailed protocol for the analogous diethyl ester is available and can be adapted.[1][2]
Protocol: Synthesis of this compound
-
Materials:
-
Dimethyl malonate
-
Lithium hydride (LiH)
-
Dry N,N-dimethylformamide (DMF) or a mixture of dry N,N'-dimethylpropyleneurea (DMPU) and dry tetrahydrofuran (THF)[2]
-
cis-1,4-dichloro-2-butene
-
Ether
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Standard Schlenk line and glassware
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve dimethyl malonate in dry DMF (or DMPU/THF mixture) in a flask and cool to 0 °C.
-
Slowly add lithium hydride to the stirred solution. Allow the hydrogen evolution to cease (approximately 2 hours).
-
Slowly add cis-1,4-dichloro-2-butene to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 72 hours.[1]
-
Quench the reaction by pouring it into a mixture of ether and hexane (1:4) and wash with water.
-
Separate the organic layer, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound. A 92% yield has been reported for this step.[2]
-
Ring-Opening Metathesis Polymerization (ROMP)
The ROMP of ester-functionalized cyclopentene derivatives can be successfully carried out using ruthenium-based catalysts, such as Grubbs' 3rd generation catalyst.[3] The low ring strain of cyclopentene derivatives can be an obstacle, making the control of thermal equilibrium crucial for achieving high monomer conversion.[4]
Protocol: ROMP of this compound
-
Materials:
-
This compound (monomer)
-
Grubbs' 3rd Generation Catalyst (G3)
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
-
-
Procedure:
-
Under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DCM in a Schlenk flask.
-
In a separate vial, dissolve the appropriate amount of Grubbs' 3rd Generation Catalyst in a small amount of anhydrous DCM. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.
-
Add the catalyst solution to the monomer solution via syringe and stir the reaction mixture at room temperature.
-
Monitor the polymerization progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
After the desired conversion is reached (or after a set reaction time, e.g., 2-4 hours), quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Isolate the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Polymer Characterization
The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.
Table 1: Representative Data for a Related Polymer (Poly(methoxycarbonyl cyclopentene)) [3]
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 20.8 kDa |
| Weight-Average Molecular Weight (Mw) | 34.6 kDa |
| Polydispersity Index (PDI) | 1.66 |
| Glass Transition Temperature (Tg) | -23 °C |
Note: The data presented is for a closely related polymer, poly(methoxycarbonyl cyclopentene), and should be considered as a reference. The properties of poly(this compound) may vary.
Application in Drug Development: A Platform for Drug Delivery
The ester groups on the poly(this compound) backbone can be hydrolyzed to yield a water-soluble polymer with pendant carboxyl groups. These carboxyl groups serve as excellent handles for various bioconjugation strategies, making the polymer a promising candidate for drug delivery applications.[5][6]
Key Advantages for Drug Delivery:
-
Biocompatibility: The polyanionic nature of the hydrolyzed polymer can enhance biocompatibility.
-
Drug Conjugation: Drugs can be covalently attached to the polymer backbone via the carboxyl groups.
-
Nanoparticle Formulation: The carboxylated polymer can be used to stabilize nanoparticles or form polymer micelles for drug encapsulation.[7]
-
Controlled Release: The polymer matrix can be designed for the controlled release of encapsulated or conjugated drugs.[8]
Experimental Workflow and Diagrams
Caption: Experimental workflow from monomer synthesis to a drug delivery system.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. utd-ir.tdl.org [utd-ir.tdl.org]
- 8. Carboxyl-functionalized mesoporous silica nanoparticles for the controlled delivery of poorly water-soluble non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl 3-cyclopentene-1,1-dicarboxylate as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl 3-cyclopentene-1,1-dicarboxylate as a dienophile in Diels-Alder reactions. This document includes its chemical properties, reactivity, a detailed experimental protocol for a representative reaction with cyclopentadiene, and expected analytical data for the resulting cycloadduct.
Introduction
This compound is a cyclic alkene functionalized with two electron-withdrawing methyl ester groups at a single carbon atom. This structural feature makes it an effective dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The electron-withdrawing nature of the ester groups activates the double bond towards reaction with a conjugated diene, leading to the formation of bicyclic systems. These resulting bicyclic scaffolds are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.
Chemical Properties
| Property | Value |
| Chemical Formula | C₉H₁₂O₄ |
| Molecular Weight | 184.19 g/mol |
| CAS Number | 84646-68-4[1][2] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 205.1 °C at 760 mmHg[2] |
| Density | 1.183 g/cm³[2] |
| Solubility | Soluble in common organic solvents, insoluble in water.[2] |
Reactivity as a Dienophile
The reactivity of this compound in Diels-Alder reactions is governed by the presence of the two electron-withdrawing ester groups. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. This leads to a favorable cycloaddition reaction under thermal conditions.
A common and highly reactive diene used in conjunction with such dienophiles is cyclopentadiene. The reaction between this compound and cyclopentadiene is expected to proceed readily to form a bicyclo[2.2.1]heptene derivative.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
This protocol describes the synthesis of Dimethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate via a Diels-Alder reaction between this compound and cyclopentadiene.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Ethyl acetate (reagent grade)
-
Ligroin or Hexanes (reagent grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Hirsch funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of ethyl acetate.
-
Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.1 eq).
-
Reaction Conditions: The reaction is typically exothermic and may proceed at room temperature. For less reactive dienes, gentle heating under reflux may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product. If necessary, add a co-solvent like ligroin or hexanes to facilitate precipitation.[3]
-
Filtration: Isolate the crystalline product by vacuum filtration using a Hirsch funnel. Wash the crystals with a small amount of cold solvent (e.g., a mixture of ethyl acetate and ligroin) to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the final Dimethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate.
Expected Yield: Based on analogous reactions with similar dienophiles, a moderate to good yield is expected. For instance, the reaction of maleic anhydride with cyclopentadiene yields the corresponding adduct in approximately 27.6% yield under specific conditions.[3] Optimization of reaction time and temperature can lead to higher yields.
Characterization of the Product: Dimethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate
The structure of the resulting Diels-Alder adduct can be confirmed by standard spectroscopic methods.
Expected Spectroscopic Data:
The following data are predicted based on the known spectra of the analogous cis-Norbornene-5,6-endo-dicarboximide and related bicyclo[2.2.1]heptene derivatives.[3]
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃, 300 MHz) | δ ~6.2-6.4 ppm (m, 2H, vinyl protons), ~3.7 ppm (s, 6H, two OCH₃ groups), ~3.2-3.5 ppm (m, 2H, bridgehead protons), ~1.5-1.8 ppm (m, 2H, bridge protons). |
| ¹³C NMR (CDCl₃, 75 MHz) | δ ~172 ppm (C=O of esters), ~135-138 ppm (vinyl carbons), ~52 ppm (OCH₃ carbons), ~45-50 ppm (bridgehead and bridge carbons). |
| IR (KBr) | ν ~2950-3050 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch of ester), ~1640 cm⁻¹ (C=C stretch). |
Logical Workflow of the Diels-Alder Reaction
The following diagram illustrates the key steps involved in the synthesis and characterization of the Diels-Alder adduct.
Caption: Workflow for the Diels-Alder reaction.
Signaling Pathway Analogy in Synthesis
While not a biological signaling pathway, the flow of chemical transformation in a synthesis can be visualized in a similar manner, where each step signals the next transformation.
Caption: Synthetic transformation pathway.
Conclusion
This compound serves as a valuable and reactive dienophile in Diels-Alder reactions, providing access to functionalized bicyclic structures. The protocols and data presented here offer a solid foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the construction of complex molecular architectures is paramount. The straightforward nature of the Diels-Alder reaction, coupled with the predictable reactivity of this dienophile, makes it an attractive tool for organic synthesis.
References
Synthesis of Cyclopentane Derivatives from Dimethyl 3-cyclopentene-1,1-dicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various functionalized cyclopentane derivatives starting from Dimethyl 3-cyclopentene-1,1-dicarboxylate. This versatile starting material offers a convenient entry point to a wide range of cyclopentane structures, which are key components in many biologically active molecules, including antiviral and anticancer agents.
Introduction
This compound is a cyclic alkene equipped with a geminal diester functionality. The double bond and the ester groups provide multiple reaction sites for functionalization, allowing for the stereocontrolled introduction of various substituents. This makes it an attractive building block for the synthesis of complex carbocyclic frameworks, particularly in the context of drug discovery and development. The cyclopentane ring is a core structure in numerous natural products and synthetic drugs, including a class of antiviral agents known as carbocyclic nucleosides.
Key Synthetic Transformations and Protocols
This section details the experimental procedures for key transformations of this compound, including catalytic hydrogenation, dihydroxylation, and epoxidation followed by ring-opening. These reactions provide access to saturated, dihydroxylated, and amino-hydroxylated cyclopentane derivatives, respectively, which are valuable intermediates in organic synthesis.
Catalytic Hydrogenation to Dimethyl Cyclopentane-1,1-dicarboxylate
Catalytic hydrogenation of the double bond in this compound provides the corresponding saturated cyclopentane derivative. This reaction proceeds with syn-addition of hydrogen across the double bond.
Experimental Protocol:
A solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (0.1-0.2 M) is placed in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) (1-5 mol%) is added to the solution. The vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion (typically 2-8 hours), the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure to afford Dimethyl cyclopentane-1,1-dicarboxylate.
| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) |
| 1 | This compound | 10% Pd/C | Ethanol | 1 | 4 | >95 |
Caption: Synthetic route to a cyclopentane amino alcohol derivative.
Application in the Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification confers greater metabolic stability to the molecule. This compound serves as a valuable precursor for the synthesis of the carbocyclic core of these important therapeutic agents.
A key strategy involves the stereoselective dihydroxylation of the cyclopentene ring, as described above, to produce a cis-diol. This diol can then be further functionalized to introduce a nucleobase and mimic the structure of a natural nucleoside. For example, the resulting diol can be converted into a protected amino alcohol, which can then be coupled with a purine or pyrimidine base to construct the final carbocyclic nucleoside analogue. The synthesis of antiviral drugs such as Aristeromycin and Carbovir often involves the construction of a functionalized cyclopentane ring system derived from precursors similar to this compound.
Conceptual Synthetic Pathway to a Carbocyclic Nucleoside Analog
Caption: A generalized synthetic strategy for carbocyclic nucleoside analogs.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a variety of functionalized cyclopentane derivatives. The protocols outlined in this document provide a foundation for the preparation of key intermediates that are instrumental in the discovery and development of new therapeutic agents. The ability to stereoselectively functionalize the cyclopentene ring opens up avenues for the synthesis of complex and biologically active molecules, highlighting the importance of this building block in modern organic and medicinal chemistry.
Application Notes and Protocols for the Functionalization of the Double Bond in Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the double bond in Dimethyl 3-cyclopentene-1,1-dicarboxylate. This versatile starting material offers a scaffold for the introduction of various functional groups, enabling the synthesis of a diverse range of cyclopentane derivatives with potential applications in medicinal chemistry and materials science. The following sections detail procedures for epoxidation, dihydroxylation, hydrogenation, and bromination of the cyclopentene ring.
Epoxidation of this compound
Epoxidation of the double bond in this compound yields the corresponding epoxide, Dimethyl 3,4-epoxycyclopentane-1,1-dicarboxylate. This epoxide is a valuable intermediate for the synthesis of trans-diols, amino alcohols, and other functionalized cyclopentane derivatives. A common and effective method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation with m-CPBA
This protocol is adapted from standard epoxidation procedures for cyclic alkenes.[1][2]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Dimethyl 3,4-epoxycyclopentane-1,1-dicarboxylate.
Quantitative Data Summary (Epoxidation)
| Product | Reagent | Solvent | Time (h) | Yield (%) |
| Dimethyl 3,4-epoxycyclopentane-1,1-dicarboxylate | m-CPBA | DCM | 2-4 | >90 (expected) |
Note: Yields are estimated based on similar reactions and may require optimization for this specific substrate.
Reaction Workflow: Epoxidation
Caption: Workflow for the epoxidation of this compound.
Dihydroxylation of this compound
Dihydroxylation of the double bond results in the formation of a vicinal diol, Dimethyl 3,4-dihydroxycyclopentane-1,1-dicarboxylate. This transformation can be achieved with syn-stereoselectivity using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), or with anti-stereoselectivity via hydrolysis of the corresponding epoxide. For stereoselective synthesis, the Sharpless asymmetric dihydroxylation is a powerful tool.[3][4][5][6]
Experimental Protocol: Syn-Dihydroxylation with Osmium Tetroxide (Upjohn Conditions)
This protocol is a general procedure for the catalytic syn-dihydroxylation of alkenes.[3][7]
Materials:
-
This compound
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄), 4% solution in water
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO, 1.5 eq) to the solution and stir until it dissolves.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (0.02-0.05 eq) at room temperature. The reaction mixture will typically turn dark brown.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 8-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir vigorously for 30-60 minutes until the color of the solution lightens.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude diol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Dimethyl 3,4-dihydroxycyclopentane-1,1-dicarboxylate.
Quantitative Data Summary (Dihydroxylation)
| Product | Reagent | Stereochemistry | Yield (%) |
| Dimethyl 3,4-dihydroxycyclopentane-1,1-dicarboxylate | OsO₄/NMO | Syn | 70-90 (expected) |
| Dimethyl 3,4-dihydroxycyclopentane-1,1-dicarboxylate | AD-mix-α/β | Syn (Enantioselective) | >90 (expected) |
Note: Yields are estimated based on similar reactions and may require optimization.
Reaction Mechanism: Syn-Dihydroxylation with OsO₄
Caption: Mechanism of syn-dihydroxylation of an alkene using osmium tetroxide.
Hydrogenation of this compound
Catalytic hydrogenation of the double bond provides the saturated analog, Dimethyl cyclopentane-1,1-dicarboxylate. This reaction is typically performed with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and results in the syn-addition of two hydrogen atoms across the double bond.[8]
Experimental Protocol: Catalytic Hydrogenation with Pd/C
This is a standard protocol for the hydrogenation of alkenes.[8][9]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite®
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a balloon filled with H₂) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is usually complete within 2-12 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by distillation or chromatography to yield pure Dimethyl cyclopentane-1,1-dicarboxylate.
Quantitative Data Summary (Hydrogenation)
| Product | Catalyst | Solvent | Pressure | Time (h) | Yield (%) |
| Dimethyl cyclopentane-1,1-dicarboxylate | 10% Pd/C | Methanol | 1-3 atm H₂ | 2-12 | >95 (expected) |
Note: Yields are estimated based on similar reactions and are generally high for this type of transformation.
Reaction Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of the cyclopentene derivative.
Bromination of this compound
The addition of bromine (Br₂) across the double bond yields the corresponding dibromide, Dimethyl 3,4-dibromocyclopentane-1,1-dicarboxylate. This reaction typically proceeds via an anti-addition mechanism, leading to the formation of the trans-dibromide.[10][11][12][13]
Experimental Protocol: Bromination with Br₂
This protocol is based on the general procedure for the bromination of alkenes.[12]
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of bromine (1.0 eq) in DCM.
-
Add the bromine solution dropwise to the stirred solution of the cyclopentene derivative via an addition funnel. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor the reaction by TLC.
-
Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the color is discharged.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, Dimethyl 3,4-dibromocyclopentane-1,1-dicarboxylate, can be purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary (Bromination)
| Product | Reagent | Stereochemistry | Yield (%) |
| Dimethyl 3,4-dibromocyclopentane-1,1-dicarboxylate | Br₂ | Anti | >90 (expected) |
Note: Yields are estimated based on similar reactions.
Reaction Mechanism: Bromination (Anti-addition)
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Catalytic hydrogenation of 1,4 -dimethylcyclopentene yields a mixture of .. [askfilo.com]
- 10. rsc.org [rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
Application Notes and Protocols: Hydrolysis of Dimethyl 3-cyclopentene-1,1-dicarboxylate to 3-Cyclopentene-1,1-dicarboxylic acid
Introduction
This document provides detailed application notes and a comprehensive experimental protocol for the hydrolysis of dimethyl 3-cyclopentene-1,1-dicarboxylate to its corresponding dicarboxylic acid. This reaction, a fundamental transformation in organic synthesis, is crucial for the preparation of various intermediates in drug discovery and development. The protocol outlined below is a robust and high-yielding procedure adapted from established literature.[1]
The hydrolysis of dicarboxylic acid esters is a common method to generate the corresponding dicarboxylic acids.[2] This process can be catalyzed by either acid or base.[2] The protocol detailed here utilizes a base-catalyzed saponification, which is a widely employed and efficient method for this type of transformation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and subsequent hydrolysis to yield 3-cyclopentene-1,1-dicarboxylic acid.
| Parameter | Value | Reference |
| Starting Material | Dimethyl malonate | [1] |
| Key Reagents | Lithium hydride, cis-1,4-dichloro-2-butene, Lithium hydroxide monohydrate | [1] |
| Solvent | Tetrahydrofuran (THF), N,N'-dimethylpropyleneurea (DMPU) | [1] |
| Reaction Time (Cyclization) | 24 hours | [1] |
| Reaction Temperature (Cyclization) | 40-45°C | [1] |
| Reaction Time (Hydrolysis) | 24 hours | [1] |
| Reaction Temperature (Hydrolysis) | 20°C | [1] |
| Product Yield | 92% | [1] |
| Product Melting Point | 163-165°C | [1] |
Experimental Protocol
This protocol details the synthesis of 3-cyclopentene-1,1-dicarboxylic acid from dimethyl malonate, which proceeds through the in-situ formation and subsequent hydrolysis of this compound.[1]
Materials:
-
Dimethyl malonate (33.0 g, 0.250 mol)
-
Dry N,N'-dimethylpropyleneurea (DMPU) (50 mL)
-
Dry tetrahydrofuran (THF) (450 mL)
-
Lithium hydride powder (5.00 g, 0.629 mol)
-
cis-1,4-dichloro-2-butene (28.4 mL, 0.269 mol)
-
Lithium hydroxide monohydrate (31.5 g, 0.750 mol)
-
Water
-
6 N Hydrochloric acid (160 mL)
-
Ethyl acetate
-
3 N Hydrochloric acid
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate
Equipment:
-
1-L two-necked, round-bottomed flask
-
Teflon-covered magnetic stirring bar
-
Nitrogen inlet
-
Ice bath
-
Oil bath
-
Rubber septa
-
Nujol-filled bubbler
-
Syringe
-
2-L separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a dry, 1-L, two-necked, round-bottomed flask equipped with a magnetic stirring bar, add dimethyl malonate (33.0 g), dry DMPU (50 mL), and dry THF (450 mL) under a nitrogen atmosphere.
-
Addition of Lithium Hydride: Cool the resulting solution in an ice bath and add lithium hydride powder (5.00 g) in one portion. Discontinue the nitrogen flow and cap the flask with rubber septa, connecting it to a Nujol-filled bubbler.
-
Hydrogen Evolution: After 15 minutes, remove the cooling bath and continue stirring until hydrogen evolution ceases (approximately 2 hours).
-
Addition of Dichlorobutene: Rapidly add cis-1,4-dichloro-2-butene (28.4 mL) via syringe.
-
Cyclization Reaction: Heat the mixture in an oil bath at 40-45°C for 24 hours.
-
Hydrolysis: Cool the mixture to 20°C and add water (50 mL) dropwise, followed by solid lithium hydroxide monohydrate (31.5 g). Stir the reaction mixture at 20°C for an additional 24 hours.
-
Work-up:
-
Add 350 mL of water to the reaction mixture, stir for 10 minutes, and transfer to a 2-L separatory funnel.
-
Extract the aqueous phase with five 500-mL portions of ethyl acetate to remove neutral impurities. Back-wash each ethyl acetate extract with 30 mL of saturated aqueous sodium chloride solution.
-
Combine the aqueous phases and acidify with 160 mL of 6 N hydrochloric acid.
-
Extract the acidified aqueous phase with three 500-mL portions of ethyl acetate.
-
Combine the ethyl acetate extracts and wash them with three 100-mL portions of 3 N hydrochloric acid and then with two 50-mL portions of saturated aqueous sodium chloride solution.
-
-
Isolation of the Product:
-
Dry the combined ethyl acetate extracts over sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Remove residual solvent under high vacuum to obtain 3-cyclopentene-1,1-dicarboxylic acid as an off-white solid.
-
Visualizations
Experimental Workflow for the Synthesis of 3-Cyclopentene-1,1-dicarboxylic acid
Caption: A flowchart illustrating the key steps in the synthesis of 3-cyclopentene-1,1-dicarboxylic acid.
Reaction Scheme: Hydrolysis of this compound
Caption: The overall chemical transformation from the diester to the dicarboxylic acid.
References
Application Notes and Protocols: Dimethyl 3-cyclopentene-1,1-dicarboxylate as a Versatile Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl 3-cyclopentene-1,1-dicarboxylate is a versatile cyclic diester that serves as a valuable starting material for the synthesis of a variety of complex molecules. Its unique structural features, including a reactive double bond and two ester functionalities, make it an ideal precursor for the construction of carbocyclic frameworks. This is particularly relevant in the pharmaceutical industry, where carbocyclic nucleoside analogues are a critical class of antiviral drugs. These compounds, such as Abacavir and Carbovir, are potent inhibitors of viral reverse transcriptase and are essential medicines for the treatment of HIV/AIDS.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key intermediate for carbocyclic nucleoside analogues, specifically (1S,4R)-4-amino-cyclopent-2-en-1-methanol.
Key Pharmaceutical Intermediate: (1S,4R)-4-amino-cyclopent-2-en-1-methanol
(1S,4R)-4-amino-cyclopent-2-en-1-methanol is a crucial chiral building block in the synthesis of the anti-HIV drug Abacavir.[2] The cyclopentene ring of this intermediate mimics the furanose sugar of natural nucleosides, while the amino and hydroxymethyl groups provide the necessary handles for the attachment of the purine base and subsequent phosphorylation.
Synthetic Pathway Overview
The following multi-step synthetic pathway outlines the conversion of this compound to the target pharmaceutical intermediate.
Caption: Synthetic workflow from precursor to intermediate.
Experimental Protocols
Step 1: Reduction of this compound to Cyclopent-3-ene-1,1-diyldimethanol
This protocol describes the reduction of the diester to the corresponding diol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous solution of sodium sulfate
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield cyclopent-3-ene-1,1-diyldimethanol.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 10.0 g |
| LiAlH₄ | 4.1 g |
| Solvent Volume | 200 mL |
| Reaction Time | 4 hours |
| Yield | ~90% |
Step 2: Selective Acetylation and Enzymatic Resolution
This step involves the selective protection of one hydroxyl group and subsequent enzymatic resolution to obtain the desired enantiomer.
Materials:
-
Cyclopent-3-ene-1,1-diyldimethanol
-
Vinyl acetate
-
Lipase (e.g., from Candida antarctica)
-
Organic solvent (e.g., toluene)
Procedure:
-
Cyclopent-3-ene-1,1-diyldimethanol (1.0 eq) and vinyl acetate (1.5 eq) are dissolved in toluene.
-
A lipase preparation is added, and the suspension is stirred at a controlled temperature (e.g., 40 °C).
-
The reaction is monitored by TLC or GC for the formation of the monoacetate.
-
Upon reaching approximately 50% conversion, the enzyme is filtered off.
-
The filtrate is concentrated, and the resulting mixture of monoacetate and diol is separated by column chromatography to afford the racemic monoacetate.
-
The racemic monoacetate is then subjected to a second enzymatic resolution step, for example, hydrolysis with a different lipase, to selectively hydrolyze one enantiomer, allowing for the separation of the desired chiral alcohol.
Quantitative Data (Representative):
| Parameter | Value |
| Substrate | 5.0 g |
| Vinyl Acetate | 4.8 g |
| Lipase | 500 mg |
| Solvent Volume | 100 mL |
| Reaction Time | 24-48 hours |
| Yield (monoacetate) | ~45% |
| Enantiomeric Excess | >98% |
Step 3: Introduction of the Azide Group via Mitsunobu Reaction
This protocol introduces the azide functionality, which will be later reduced to the amine.
Materials:
-
(1R,4S)-4-(acetoxymethyl)cyclopent-2-en-1-ol
-
Diphenylphosphoryl azide (DPPA)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous THF
Procedure:
-
To a solution of (1R,4S)-4-(acetoxymethyl)cyclopent-2-en-1-ol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF at 0 °C is added DIAD (1.5 eq) dropwise.
-
After stirring for 15 minutes, DPPA (1.5 eq) is added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ((1S,4R)-4-azido-cyclopent-2-en-1-yl)methyl acetate.
Quantitative Data (Representative):
| Parameter | Value |
| Substrate | 2.0 g |
| PPh₃ | 4.6 g |
| DIAD | 3.5 mL |
| DPPA | 3.8 mL |
| Solvent Volume | 50 mL |
| Reaction Time | 16 hours |
| Yield | ~70-80% |
Step 4: Reduction of the Azide and Deprotection to (1S,4R)-4-amino-cyclopent-2-en-1-methanol
The final step involves the reduction of the azide to the primary amine and removal of the acetate protecting group.
Materials:
-
((1S,4R)-4-azido-cyclopent-2-en-1-yl)methyl acetate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Aqueous Hydrochloric acid (HCl)
Procedure:
-
A solution of ((1S,4R)-4-azido-cyclopent-2-en-1-yl)methyl acetate in methanol is charged into a hydrogenation vessel.
-
10% Pd/C catalyst is added.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) at room temperature for 4-6 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated.
-
The residue is then treated with aqueous HCl to hydrolyze the acetate group.
-
After neutralization and workup, the product (1S,4R)-4-amino-cyclopent-2-en-1-methanol can be isolated, often as its hydrochloride salt.[2]
Quantitative Data (Representative):
| Parameter | Value |
| Substrate | 1.5 g |
| Pd/C | 150 mg |
| Solvent Volume | 30 mL |
| Reaction Time | 6 hours |
| Yield | ~85-95% |
Signaling Pathway of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues like Abacavir exert their antiviral effect by inhibiting the viral enzyme reverse transcriptase. Once administered, these drugs are converted intracellularly to their active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleotides for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the cyclopentene ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.
Caption: Mechanism of action for carbocyclic nucleosides.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this document provide a clear and actionable pathway for researchers to synthesize the key carbocyclic nucleoside intermediate, (1S,4R)-4-amino-cyclopent-2-en-1-methanol. The adaptability of the cyclopentene core allows for the potential development of a wide range of novel therapeutic agents.
References
Application of Dimethyl 3-cyclopentene-1,1-dicarboxylate in the Total Synthesis of Carbocyclic Nucleosides
Introduction
Dimethyl 3-cyclopentene-1,1-dicarboxylate and its diethyl analog are pivotal starting materials in the total synthesis of various biologically active molecules, most notably carbocyclic nucleosides. These nucleoside analogs, where the ribose sugar moiety is replaced by a cyclopentane or cyclopentene ring, exhibit significant antiviral and antitumor activities.[1] The cyclopentene ring serves as a stable isostere of the furanose ring in natural nucleosides, conferring resistance to enzymatic degradation. This application note will detail the synthetic strategies and experimental protocols for the utilization of this compound in the synthesis of key intermediates for carbocyclic nucleosides like Carbovir and Abacavir.
Key Applications
The primary application of this compound in total synthesis is as a precursor to chiral cyclopentenyl building blocks. The gem-diester functionality allows for facile conversion into a variety of other functional groups, and the double bond provides a handle for stereoselective transformations. A representative synthetic pathway involves the conversion of the dicarboxylate to a chiral amino-alcohol, a key intermediate in the synthesis of many carbocyclic nucleosides.
A plausible synthetic route from diethyl 3-cyclopentene-1,1-dicarboxylate to a key intermediate for Carbovir is outlined below. While a direct total synthesis starting from this specific dicarboxylate is not extensively documented in a single source, this pathway is constructed based on well-established synthetic transformations reported in the literature for analogous systems.
Synthetic Pathway Overview
The overall strategy involves the transformation of the achiral diethyl 3-cyclopentene-1,1-dicarboxylate into a chiral cyclopentenyl amine, which can then be coupled with a purine base to furnish the carbocyclic nucleoside.
Figure 1: A representative synthetic pathway for the conversion of Diethyl 3-cyclopentene-1,1-dicarboxylate to a key intermediate for Carbovir synthesis.
Experimental Protocols
1. Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
This protocol describes the synthesis of the starting material, diethyl 3-cyclopentene-1,1-dicarboxylate.
Reaction Scheme:
References
Experimental Protocol for Ring-Closing Metathesis of Dimethyl Diallylmalonate
Application Note and Protocol for Researchers
This document provides a comprehensive experimental protocol for the ring-closing metathesis (RCM) of dimethyl diallylmalonate to synthesize dimethyl cyclopent-3-ene-1,1-dicarboxylate. This procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol details the synthesis of the starting material, the RCM reaction itself, and the purification and characterization of the final product.
Introduction
Ring-closing metathesis is a powerful and versatile reaction in organic synthesis that allows for the formation of cyclic olefins from acyclic dienes. The reaction is catalyzed by various transition metal complexes, most notably those based on ruthenium, developed by Grubbs and others. This protocol focuses on the use of Grubbs' catalysts for the cyclization of dimethyl diallylmalonate, a common substrate used to evaluate the efficacy of RCM catalysts. The resulting product, dimethyl cyclopent-3-ene-1,1-dicarboxylate, is a useful building block in the synthesis of more complex molecules.
Reaction Scheme
The overall reaction scheme involves two main stages: the synthesis of the starting material, dimethyl diallylmalonate, and its subsequent ring-closing metathesis.
Figure 1: Overall reaction pathway.
Experimental Protocols
Part 1: Synthesis of Dimethyl Diallylmalonate
This procedure outlines the synthesis of the starting material, dimethyl diallylmalonate, from dimethyl malonate and allyl bromide.
Materials:
-
Dimethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of dimethyl malonate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
To this suspension, add allyl bromide (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude dimethyl diallylmalonate.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Part 2: Ring-Closing Metathesis of Dimethyl Diallylmalonate
This protocol describes the cyclization of dimethyl diallylmalonate using a Grubbs' catalyst. The procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
Dimethyl diallylmalonate
-
Grubbs' Catalyst (First or Second Generation)
-
Anhydrous and degassed dichloromethane (CH₂Cl₂)
-
Silica gel
-
Hexanes
-
Ethyl acetate
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve dimethyl diallylmalonate (1.0 eq) in anhydrous and degassed dichloromethane.
-
In a separate vial, weigh the appropriate amount of Grubbs' catalyst (typically 1-5 mol%) and dissolve it in a small amount of anhydrous and degassed dichloromethane.
-
Using a syringe, add the catalyst solution to the solution of dimethyl diallylmalonate.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure dimethyl cyclopent-3-ene-1,1-dicarboxylate.
Figure 2: RCM experimental workflow.
Data Presentation
The following table summarizes typical quantitative data for the ring-closing metathesis of dimethyl diallylmalonate. Note that yields and reaction times can vary depending on the specific Grubbs' catalyst used, catalyst loading, and reaction scale.
| Parameter | Value |
| Substrate | Dimethyl diallylmalonate |
| Catalyst | Grubbs' First Generation |
| Catalyst Loading | 5 mol%[1] |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Concentration | 0.1 M |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Yield | >95% (conversion) |
Characterization Data
The product, dimethyl cyclopent-3-ene-1,1-dicarboxylate, can be characterized by standard spectroscopic methods.
-
¹H NMR (CDCl₃): δ 5.61 (s, 2H), 3.73 (s, 6H), 3.02 (s, 4H).
-
¹³C NMR (CDCl₃): δ 172.1, 126.9, 58.1, 52.6, 40.8.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Grubbs' catalysts are air and moisture sensitive; handle under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
-
Dimethyl diallylmalonate and the product are harmful if swallowed, inhaled, or absorbed through the skin.[2]
References
Application Notes and Protocols: Synthesis of Carbocyclic Nucleosides Utilizing Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleosides are a critical class of therapeutic agents characterized by the replacement of the furanose oxygen of natural nucleosides with a methylene group. This structural modification imparts enhanced chemical and enzymatic stability, leading to improved pharmacokinetic profiles and potent antiviral and anticancer activities. Dimethyl 3-cyclopentene-1,1-dicarboxylate serves as a versatile and readily accessible starting material for the convergent synthesis of these important molecules. This document provides detailed application notes and experimental protocols for the multi-step synthesis of carbocyclic nucleosides, commencing from this compound.
Synthetic Strategy Overview
The synthesis of carbocyclic nucleosides from this compound follows a convergent strategy. This approach involves the independent synthesis of a functionalized cyclopentane moiety and a nucleobase, which are then coupled in a later step. The key stages of this synthetic pathway are:
-
Synthesis of the Cyclopentene Core: Formation of 3-cyclopentene-1,1-dicarboxylic acid from dimethyl malonate and cis-1,4-dichloro-2-butene.
-
Decarboxylation: Conversion of the dicarboxylic acid to 3-cyclopentene-1-carboxylic acid.
-
Functionalization of the Cyclopentene Ring: Introduction of an amine or hydroxyl group to furnish a handle for nucleobase coupling.
-
Coupling with Nucleobase: Condensation of the functionalized cyclopentane with a purine or pyrimidine base to yield the target carbocyclic nucleoside.
Caption: Convergent synthesis of carbocyclic nucleosides.
Experimental Protocols
Part 1: Synthesis of 3-Cyclopentene-1-carboxylic acid
This part details the synthesis of the key intermediate, 3-cyclopentene-1-carboxylic acid, from commercially available starting materials.
1.1 Synthesis of 3-Cyclopentene-1,1-dicarboxylic acid
This protocol is adapted from a procedure for the synthesis of the diethyl ester and subsequent hydrolysis.
Materials:
-
Dimethyl malonate
-
cis-1,4-dichloro-2-butene
-
Lithium hydride (LiH)
-
N,N'-dimethylpropyleneurea (DMPU)
-
Tetrahydrofuran (THF), dry
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrochloric acid (HCl), 6 N
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, charge a dry, two-necked, round-bottomed flask with dimethyl malonate (0.250 mol), dry DMPU (50 mL), and dry THF (450 mL).
-
Cool the solution in an ice bath and add lithium hydride powder (0.629 mol) in one portion.
-
Remove the cooling bath and stir the mixture at room temperature until hydrogen evolution ceases (approximately 2 hours).
-
Rapidly add cis-1,4-dichloro-2-butene (0.269 mol) via syringe.
-
Heat the mixture at 40-45°C for 24 hours.
-
Cool the mixture to 20°C and add water (50 mL) dropwise, followed by solid lithium hydroxide monohydrate (0.750 mol).
-
Stir the reaction mixture at 20°C for an additional 24 hours.
-
Add water (350 mL), stir for 10 minutes, and transfer to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (5 x 500 mL). Back-wash each organic extract with saturated aqueous sodium chloride solution (30 mL).
-
Acidify the combined aqueous phases with 6 N hydrochloric acid (160 mL).
-
Extract the acidified aqueous phase with ethyl acetate (3 x 500 mL).
-
Combine the ethyl acetate extracts, wash with 3 N hydrochloric acid (3 x 100 mL) and then with saturated aqueous sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate by rotary evaporation to yield 3-cyclopentene-1,1-dicarboxylic acid as an off-white solid.
1.2 Decarboxylation to 3-Cyclopentene-1-carboxylic acid
Materials:
-
3-Cyclopentene-1,1-dicarboxylic acid
Procedure:
-
Place the crude 3-cyclopentene-1,1-dicarboxylic acid in a round-bottomed flask.
-
Heat the flask in an oil bath at 170-175°C until the evolution of carbon dioxide is complete (approximately 2 hours).
-
Allow the resulting oil to cool to room temperature.
-
Purify the product by vacuum distillation to obtain 3-cyclopentene-1-carboxylic acid as a clear, colorless oil.[1]
| Step | Reactants | Reagents/Solvents | Conditions | Yield |
| 1.1 Synthesis of Diacid | Dimethyl malonate, cis-1,4-dichloro-2-butene | LiH, DMPU, THF, LiOH·H₂O, HCl, Ethyl acetate | 40-45°C, 24 h (alkylation); 20°C, 24 h (hydrolysis) | 92% |
| 1.2 Decarboxylation | 3-Cyclopentene-1,1-dicarboxylic acid | None | 170-175°C, 2 h | 89% |
Part 2: Functionalization of the Cyclopentene Ring and Coupling to Nucleobases
Two primary routes for the synthesis of carbocyclic nucleosides from 3-cyclopentene-1-carboxylic acid are presented: via a cyclopentenylamine intermediate (Route A) or a cyclopentenol intermediate (Route B).
Route A: Synthesis via 3-Cyclopentenylamine
This route utilizes a Curtius rearrangement to convert the carboxylic acid to an amine, which is then coupled with a purine or pyrimidine derivative.
Caption: Route A: Synthesis via Curtius rearrangement.
2.1 Curtius Rearrangement to form Boc-protected 3-Cyclopentenylamine (General Protocol)
Materials:
-
3-Cyclopentene-1-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Toluene
Procedure:
-
To a solution of 3-cyclopentene-1-carboxylic acid in toluene, add triethylamine and tert-butanol.
-
Heat the mixture to reflux.
-
Add diphenylphosphoryl azide dropwise to the refluxing solution.
-
Continue refluxing until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield Boc-protected 3-cyclopentenylamine.
2.2 Coupling with 6-Chloropurine to form a Carbocyclic Adenosine Analogue (General Protocol)
Materials:
-
Boc-protected 3-cyclopentenylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
6-Chloropurine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
Procedure:
-
Deprotect the Boc-protected 3-cyclopentenylamine by treating with trifluoroacetic acid in dichloromethane.
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude 3-cyclopentenylamine.
-
Combine the crude amine with 6-chloropurine and diisopropylethylamine in n-butanol.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the carbocyclic adenosine analogue.
| Step | Reactants | Reagents/Solvents | Conditions | Yield |
| 2.1 Curtius Rearrangement | 3-Cyclopentene-1-carboxylic acid | DPPA, Et₃N, t-BuOH, Toluene | Reflux | ~70-85% (Typical) |
| 2.2 Coupling | 3-Cyclopentenylamine, 6-Chloropurine | DIPEA, n-Butanol | Reflux | ~60-80% (Typical) |
Route B: Synthesis via 3-Cyclopentene-1-methanol
This route involves the reduction of the carboxylic acid to an alcohol, followed by a Mitsunobu reaction with a nucleobase.
Caption: Route B: Synthesis via Mitsunobu reaction.
2.3 Reduction of 3-Cyclopentene-1-carboxylic acid to 3-Cyclopentene-1-methanol (General Protocol)
Materials:
-
3-Cyclopentene-1-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Dry diethyl ether or THF
-
Saturated aqueous sodium sulfate solution
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride in dry diethyl ether or THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 3-cyclopentene-1-carboxylic acid in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting white precipitate and wash it thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopentene-1-methanol.
2.4 Mitsunobu Reaction with Adenine (General Protocol)
Materials:
-
3-Cyclopentene-1-methanol
-
Adenine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Dry THF
Procedure:
-
To a solution of 3-cyclopentene-1-methanol and triphenylphosphine in dry THF, add adenine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired carbocyclic adenosine analogue.
| Step | Reactants | Reagents/Solvents | Conditions | Yield |
| 2.3 Reduction | 3-Cyclopentene-1-carboxylic acid | LiAlH₄, Diethyl ether or THF | 0°C to room temperature | >90% (Typical) |
| 2.4 Mitsunobu Reaction | 3-Cyclopentene-1-methanol, Adenine | PPh₃, DEAD (or DIAD), THF | 0°C to room temperature | ~50-70% (Typical) |
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of carbocyclic nucleosides. The protocols outlined in this document provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize these important therapeutic agents. The convergent approach allows for the flexible and efficient construction of a variety of carbocyclic nucleoside analogues for biological evaluation. Careful optimization of reaction conditions may be necessary to achieve high yields and purity for specific target molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Dimethyl 3-cyclopentene-1,1-dicarboxylate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a major byproduct. How can I identify it and minimize its formation?
A1: The most common byproduct in this synthesis is Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate. Its formation is highly dependent on the stereochemistry of the starting material, 1,4-dichloro-2-butene. Using the cis-isomer of 1,4-dichloro-2-butene is crucial for selectively forming the desired this compound. The use of trans-1,4-dichloro-2-butene will favor the formation of the vinylcyclopropane byproduct. Ensure the purity and correct isomeric form of your starting material. One reported high-yield procedure specifies using cis-1,4-dichloro-2-butene, which results in less than 1% of the vinylcyclopropane isomer.
Q2: What are the optimal reaction conditions to maximize the yield of the desired cyclopentene product?
A2: The selection of base and solvent is critical for high yields. A successful reported method utilizes lithium hydride as the base in a solvent system of tetrahydrofuran (THF) and N,N'-dimethylpropyleneurea (DMPU). This combination has been shown to produce the desired product in high yield (92%). Another system employs sodium methoxide in methanol, but this has been noted in the context of producing the isomeric vinylcyclopropane, suggesting it may not be optimal for the cyclopentene derivative.
Q3: I'm observing a low overall yield despite using the correct starting materials. What are the likely causes?
A3: Low yields can stem from several factors:
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Moisture: The reaction is sensitive to moisture, which can quench the malonate anion. Ensure all glassware is oven or flame-dried and that anhydrous solvents are used.
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Incomplete Reaction: The reaction may require sufficient time and temperature to go to completion. One procedure suggests heating at 40-45°C for 24 hours.
-
Suboptimal Base/Solvent: As mentioned, the choice of base and solvent significantly impacts the reaction outcome.
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Workup Issues: Improper extraction or purification can lead to loss of product.
Q4: How can I effectively monitor the progress of the reaction?
A4: Monitoring the reaction can be achieved by thin-layer chromatography (T TLC). A reliable method involves withdrawing a small aliquot from the reaction mixture and quenching it with a simple alcohol like methanol. This converts any unreacted starting material and the product into their corresponding methyl esters, which can then be analyzed by TLC or GC-MS to track the disappearance of the starting materials and the appearance of the product spot.
Q5: Is it possible to separate the desired this compound from the Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate byproduct?
A5: Separation of these two isomers by distillation is reported to be nearly impossible due to their similar boiling points. Therefore, optimizing the reaction conditions to prevent the formation of the vinylcyclopropane isomer is the most effective strategy.
Data Presentation
Table 1: Influence of Reactant Stereochemistry on Product Distribution
| Dichlorobutene Isomer | Predominant Product | Reported Product Ratio (Cyclopentene:Vinylcyclopropane) | Reference |
| cis-1,4-dichloro-2-butene | This compound | >99:1 | |
| trans-1,4-dichloro-2-butene | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | Not specified, but favors vinylcyclopropane |
Table 2: Reported Yields under Different Conditions
| Base | Solvent | Temperature | Time | Product | Yield | Reference |
| Lithium Hydride | THF/DMPU | 40-45°C | 24h | 3-Cyclopentene-1,1-dicarboxylic acid | 92% | |
| Sodium Methoxide | Methanol | Not specified | Not specified | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | 75.6% (with 4.5% cyclopentene byproduct) |
Experimental Protocols
High-Yield Synthesis of 3-Cyclopentene-1,1-dicarboxylic Acid (Precursor to Dimethyl Ester)
This procedure details the formation of the diacid, which can then be esterified to the desired dimethyl ester.
-
Apparatus Setup: A dry, 1-L, two-necked, round-bottomed flask is equipped with a magnetic stirrer and maintained under a nitrogen atmosphere.
-
Initial Reagents: The flask is charged with 33.0 g (0.250 mol) of dimethyl malonate, 50 mL of dry N,N'-dimethylpropyleneurea (DMPU), and 450 mL of dry tetrahydrofuran (THF).
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Base Addition: The solution is cooled in an ice bath, and 5.00 g (0.629 mol) of lithium hydride powder is added in one portion.
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Deprotonation: The cooling bath is removed after 15 minutes, and the mixture is stirred until hydrogen evolution ceases (approximately 2 hours).
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Alkylation: 28.4 mL (0.269 mol) of cis-1,4-dichloro-2-butene is rapidly added via syringe.
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Reaction: The mixture is heated in an oil bath at 40-45°C for 24 hours.
-
Hydrolysis: After cooling to 20°C, 50 mL of water is added dropwise, followed by 31.5 g (0.750 mol) of solid lithium hydroxide monohydrate. The mixture is stirred at 20°C for an additional 24 hours.
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Workup: The reaction mixture is diluted with 350 mL of water and transferred to a separatory funnel. Neutral materials are removed by extraction with ethyl acetate. The aqueous phase is then acidified with 6 N hydrochloric acid and extracted with ethyl acetate.
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Isolation: The combined organic extracts are washed, dried over sodium sulfate, filtered, and concentrated by rotary evaporation to yield 3-cyclopentene-1,1-dicarboxylic acid as an off-white solid (92% yield).
Visualizations
Caption: A flowchart of the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Technical Support Center: Purification of Dimethyl 3-cyclopentene-1,1-dicarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Dimethyl 3-cyclopentene-1,1-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurity is the isomeric Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate, which can form as a side product during the synthesis from dimethyl malonate and cis-1,4-dichloro-2-butene.[1][2] Other potential impurities include unreacted starting materials (dimethyl malonate, cis-1,4-dichloro-2-butene), residual solvents (e.g., THF, DMF, ethyl acetate), and byproducts from hydrolysis if the reaction is exposed to water for extended periods.
Q2: My crude product appears oily and dark. What is the initial purification step I should take?
A2: An initial workup procedure is recommended to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent like ether or ethyl acetate and washing it sequentially with water and brine. The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate before concentrating it under reduced pressure.[1][2]
Q3: I performed a vacuum distillation, but the purity of my this compound is still low. What could be the issue?
A3: There are several potential reasons for low purity after distillation:
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Co-distillation of Isomers: The vinylcyclopropane isomer may have a boiling point close to the desired product, leading to co-distillation.[1]
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Thermal Decomposition: The compound may be susceptible to decomposition at elevated temperatures. Ensure the distillation is performed under a high vacuum to lower the boiling point.
-
Inefficient Fractionation: If using a simple distillation setup, separation of closely boiling impurities will be poor. The use of a fractional distillation column can improve separation.
Q4: How can I effectively remove the Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate isomer?
A4: While challenging due to similar properties, a combination of techniques can be employed:
-
Fractional Distillation: Careful fractional distillation under high vacuum can help separate the isomers.
-
Flash Column Chromatography: This is a highly effective method for separating isomers. A silica gel column with a non-polar eluent system is typically used.[3]
Q5: What are the recommended conditions for purifying this compound by flash column chromatography?
A5: For flash column chromatography, silica gel is a suitable stationary phase.[3][4] The mobile phase should be a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether. A good starting point for the eluent system is a low percentage of the polar solvent (e.g., 5-10%) in the non-polar solvent, with the polarity gradually increased as needed.
Data Presentation
| Purification Method | Key Parameters | Expected Purity | Common Issues |
| Liquid-Liquid Extraction | Solvent: Diethyl ether/Hexane (1:4); Wash: Water, Brine.[1] | Low-Medium | Emulsion formation, incomplete separation. |
| Vacuum Distillation | Boiling Point: ~70-80 °C at 0.1 mmHg (for the diethyl ester).[1] | Medium-High | Co-distillation of isomers, thermal decomposition. |
| Flash Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient.[3] | High | Tailing of peaks, difficult separation of isomers. |
Experimental Protocols
Protocol 1: Work-up and Liquid-Liquid Extraction
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Once the reaction is complete, cool the reaction mixture to room temperature.
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Dilute the mixture with a 1:4 solution of diethyl ether and hexane.
-
Transfer the mixture to a separatory funnel and wash with an equal volume of water.
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Separate the organic layer and wash it with an equal volume of brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][2]
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Filter off the drying agent and concentrate the organic phase by rotary evaporation to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
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Set up a vacuum distillation apparatus. For better separation of closely boiling isomers, a short fractional distillation column can be used.
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Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and gently heat the flask using an oil bath.
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Collect the fraction that distills at the expected boiling point range of the product. The boiling point of the diethyl ester is reported to be 70-80°C at 0.1 mmHg, which can be used as an estimate.[1]
Protocol 3: Purification by Flash Column Chromatography
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Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
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Pack a glass column with the silica gel slurry.
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Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
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Load the dissolved sample onto the top of the silica gel column.
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Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if necessary.
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Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yielded a mixture of products that are difficult to separate by column chromatography. What are the likely byproducts?
A1: The most common byproduct in this synthesis is the isomeric Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate . Its formation is competitive with the desired cyclopentene ring closure. Other potential byproducts include:
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Unreacted starting materials: Dimethyl malonate and cis-1,4-dichloro-2-butene.
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Higher-order alkylation products: Such as Dimethyl 1,1,6,6-tetra(methoxycarbonyl)hex-3-ene, formed from the reaction of the product with additional dimethyl malonate anion.
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Positional isomers of the starting material: If the starting cis-1,4-dichloro-2-butene contains the trans-isomer, the formation of the vinylcyclopropane byproduct is significantly favored.[1]
Q2: How can I confirm the presence of Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate in my product mixture?
A2: The presence of the vinylcyclopropane byproduct can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers will likely have different retention times. The mass spectra for both isomers are expected to be very similar due to the same molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct signals for the vinyl group (in the byproduct) and the cyclopentene double bond (in the desired product). The cyclopropyl protons will also have characteristic shifts.
Q3: What reaction conditions favor the formation of the desired this compound over the vinylcyclopropane byproduct?
A3: The formation of the desired product is favored by using the cis-isomer of 1,4-dichloro-2-butene.[1] The reaction of diethyl malonate with cis-1,4-dichloro-2-butene can yield the desired cyclopentene product with less than 10% of the vinylcyclopropane isomer.[2][3] One detailed procedure suggests that using lithium hydride as a base in a mixture of THF and DMPU at 40-45°C can yield the product with <1% of the vinyl isomer.[3]
Q4: I observe some higher molecular weight species in my mass spectrum. What could they be?
A4: Higher molecular weight byproducts are likely due to over-alkylation. The initially formed product can be deprotonated and react with another molecule of cis-1,4-dichloro-2-butene or the mono-alkylated intermediate. This can lead to the formation of tetraesters. For a similar reaction using diethyl malonate, diethyl 2,7-dicarboethoxy-octa-4-enedioate has been identified as a byproduct.[1]
Q5: How can I minimize the formation of these higher-order byproducts?
A5: To minimize the formation of higher-order alkylation products, it is advisable to use a slight excess of dimethyl malonate relative to cis-1,4-dichloro-2-butene. This ensures that the electrophile is consumed before it can react with the product.
Data Presentation: Common Products and Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield/Presence |
| This compound | C₉H₁₂O₄ | 184.19 | Major product |
| Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | C₉H₁₂O₄ | 184.19 | Common byproduct, can be up to ~10% or more depending on reaction conditions.[2] |
| Unreacted Dimethyl malonate | C₅H₈O₄ | 132.11 | Varies, depends on reaction stoichiometry and conversion. |
| Unreacted cis-1,4-dichloro-2-butene | C₄H₆Cl₂ | 125.00 | Varies, depends on reaction stoichiometry and conversion. |
| Dimethyl 1,1,6,6-tetra(methoxycarbonyl)hex-3-ene (and isomers) | C₁₄H₂₀O₈ | 316.30 | Minor byproduct, more likely with an excess of the dichloro-butene starting material. |
Experimental Protocols
A representative experimental protocol for a similar synthesis is the preparation of 3-Cyclopentene-1,1-dicarboxylic acid, which involves the in-situ formation of this compound.[3]
Synthesis of 3-Cyclopentene-1,1-dicarboxylic acid (via the dimethyl ester) [3]
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A solution of 33.0 g (0.250 mol) of dimethyl malonate in 50 mL of dry N,N'-dimethylpropyleneurea (DMPU) and 450 mL of dry tetrahydrofuran (THF) is prepared in a dry, 1-L, two-necked, round-bottomed flask under a nitrogen atmosphere.[3]
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The solution is cooled in an ice bath, and 5.00 g (0.629 mol) of lithium hydride powder is added in one portion.[3]
-
After 15 minutes, the cooling bath is removed, and the mixture is stirred until hydrogen evolution ceases (approximately 2 hours).[3]
-
cis-1,4-dichloro-2-butene (28.4 mL, 0.269 mol) is rapidly added via syringe.[3]
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The mixture is heated in an oil bath at 40-45°C for 24 hours. At this stage, this compound can be isolated.[3]
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For the dicarboxylic acid, the mixture is cooled to 20°C, and 50 mL of water is added dropwise, followed by 31.5 g (0.750 mol) of solid lithium hydroxide monohydrate.[3]
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The reaction mixture is stirred at 20°C for an additional 24 hours.[3]
-
Work-up involves the addition of water, extraction with ethyl acetate to remove neutral materials, acidification of the aqueous phase, and subsequent extraction of the product with ethyl acetate.[3]
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The combined organic extracts are washed, dried, and concentrated to yield the dicarboxylic acid.[3]
Visualization
Caption: Troubleshooting workflow for byproduct identification and mitigation.
References
Troubleshooting low conversion in the metathesis of diallyl malonates
Welcome to the technical support center for the metathesis of diallyl malonates. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues leading to low conversion rates in their ring-closing metathesis (RCM) experiments.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and a guide to systematically troubleshoot experiments with low product yield.
Q1: My diallyl malonate RCM reaction has a low conversion rate. What are the most common causes?
Low conversion rates in diallyl malonate metathesis can stem from several factors. The most common culprits are related to catalyst activity, reaction conditions, and the purity of your reagents. Key areas to investigate include:
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Catalyst Deactivation: The ruthenium catalyst is sensitive to air and moisture. Improper handling or exposure can lead to deactivation.[1] Catalyst degradation can also occur at elevated temperatures.[2]
-
Sub-optimal Reaction Conditions: Factors such as temperature, solvent, and substrate concentration play a critical role in reaction efficiency.
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Impure Substrates or Solvents: Impurities in the diallyl malonate or solvent can interfere with the catalyst and inhibit the reaction.
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Reaction Equilibrium: The RCM of diallyl malonates produces ethylene as a byproduct. In a closed system, the accumulation of ethylene can slow down or even reverse the reaction, limiting conversion.[3]
Q2: How can I determine if my catalyst is the problem?
If you suspect catalyst deactivation, consider the following troubleshooting steps:
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Visual Inspection: Active Grubbs-type catalysts typically have a distinct color (e.g., purple, brown, or green depending on the generation and type). A significant color change might indicate decomposition.
-
Use a Fresh Batch: The most straightforward way to rule out catalyst deactivation is to use a fresh batch from a reliable supplier.
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Proper Handling: Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen and moisture.[4][5]
Q3: What are the optimal reaction conditions for the RCM of diallyl malonates?
The optimal conditions can vary depending on the specific diallyl malonate derivative and the catalyst used. However, here are some general guidelines:
-
Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more stable and active for the RCM of diallyl malonates.[1][3]
-
Solvent: Dichloromethane (DCM) and toluene are commonly used solvents.[4][6] It is crucial to use dry, degassed solvents to prevent catalyst deactivation.[4][7]
-
Temperature: The reaction is often run at room temperature to 40°C.[2][4] Higher temperatures can sometimes improve the rate but may also lead to catalyst decomposition and the formation of byproducts.[2]
-
Concentration: For RCM, reactions are typically run at moderate concentrations (0.05-0.5 M). Highly concentrated solutions may favor intermolecular side reactions, while very dilute solutions can slow down the desired intramolecular reaction.
Q4: I'm observing the formation of side products. What are they and how can I minimize them?
A common side reaction is olefin isomerization, which can lead to the formation of undesired byproducts.[2] This is often caused by the degradation of the ruthenium catalyst into ruthenium hydride species.[2]
To suppress isomerization, consider the following:
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Lowering the Reaction Temperature: Isomerization is often more prevalent at higher temperatures.[2]
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Using Additives: Additives like 1,4-benzoquinone or phenol have been reported to suppress olefin isomerization.[2] However, it's important to note that some additives can also reduce the overall reaction rate.[2]
Q5: How can I drive the reaction to completion?
The RCM of diallyl malonates is a reversible reaction where the removal of the ethylene byproduct can shift the equilibrium towards the product. To enhance conversion, you can:
-
Sparge with an Inert Gas: Bubbling a stream of nitrogen or argon through the reaction mixture can help to remove the dissolved ethylene.[3]
-
Perform the Reaction Under Vacuum: Applying a gentle vacuum can also effectively remove the ethylene byproduct.
Data Presentation
The following tables summarize quantitative data on the effect of different catalysts and reaction conditions on the conversion of diallyl malonates.
Table 1: Comparison of Catalyst Performance in the RCM of Diethyl Diallylmalonate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Grubbs I | 5 | CH2Cl2 | RT | 1 | >95 | [8] |
| Grubbs II | 0.5 | Water (emulsion) | 50 | - | 95 | [9] |
| Hoveyda-Grubbs II | 1 | Toluene | 45 | 1 | ~98 | [6] |
| Hoveyda-Grubbs II | 1 | n-hexane | 45 | 1 | ~75 | [6] |
| Hoveyda-Grubbs II | 1 | Dichloromethane | 40 | 1 | ~95 | [6] |
Note: "RT" denotes room temperature. Conversion percentages are approximate values as reported in the cited literature.
Experimental Protocols
General Protocol for the Ring-Closing Metathesis of Diethyl Diallylmalonate
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Preparation of the Reaction Vessel: A Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar is dried in an oven overnight and cooled under a stream of inert gas (argon or nitrogen).
-
Solvent and Substrate Addition: The dry, degassed solvent (e.g., dichloromethane, 0.1 M) is added to the reaction flask via cannula or syringe. The diethyl diallylmalonate is then added.
-
Catalyst Addition: The Grubbs or Hoveyda-Grubbs catalyst (typically 0.5-5 mol%) is added to the reaction mixture under a positive pressure of inert gas. For air-sensitive catalysts, this step should be performed in a glovebox.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature or 40°C) and monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
-
Reaction Quenching: Once the reaction is complete, it can be quenched by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Work-up and Purification: The solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]
Visualizations
The following diagrams illustrate key concepts in troubleshooting low conversion in diallyl malonate metathesis.
Caption: Troubleshooting workflow for low conversion.
Caption: Simplified reaction pathway for RCM.
Caption: Factors contributing to low conversion.
References
- 1. scribd.com [scribd.com]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. React App [pmc.umicore.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of Dimethyl 3-cyclopentene-1,1-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of Dimethyl 3-cyclopentene-1,1-dicarboxylate. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of hydrolyzing this compound?
The primary goal is to convert the diester into 3-cyclopentene-1,1-dicarboxylic acid. This diacid can then be used in subsequent synthetic steps, such as decarboxylation to yield 3-cyclopentene-1-carboxylic acid.
Q2: What are the common methods for this hydrolysis?
The most common methods are acid-catalyzed and base-catalyzed (saponification) hydrolysis. Base-catalyzed hydrolysis is often preferred as the formation of the carboxylate salt makes the reaction essentially irreversible.[1]
Q3: What are the potential side reactions I should be aware of?
The main potential side reactions are:
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Double bond isomerization: Migration of the double bond from the 3-position to the 2-position to form the more stable, conjugated α,β-unsaturated dicarboxylic acid.
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Incomplete hydrolysis: Particularly under acidic conditions, the reaction can be reversible, leading to a mixture of starting material, mono-ester, and the desired diacid.[1]
-
Decarboxylation: The resulting 3-cyclopentene-1,1-dicarboxylic acid is a geminal diacid and is susceptible to decarboxylation, especially at elevated temperatures, to give 3-cyclopentene-1-carboxylic acid.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. The disappearance of the starting diester spot and the appearance of a more polar spot for the dicarboxylic acid (which will likely stay at the baseline with common organic solvent systems) indicates the reaction is proceeding. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient reaction time or temperature. 2. For acid-catalyzed hydrolysis, the equilibrium is not driven towards the products. 3. Insufficient amount of hydrolyzing agent (acid or base). | 1. Increase reaction time and/or temperature. Monitor by TLC to determine optimal conditions. 2. For acid-catalyzed hydrolysis, use a large excess of water to shift the equilibrium.[1] For base-catalyzed hydrolysis, ensure at least two equivalents of base are used. 3. Use a stoichiometric amount (for base-catalyzed) or catalytic amount (for acid-catalyzed) of a strong acid or base. |
| Formation of an Isomeric Product | The reaction conditions (acid or base, and/or elevated temperature) are promoting the isomerization of the β,γ-unsaturated diacid to the more stable α,β-unsaturated diacid. | 1. Perform the hydrolysis at a lower temperature. 2. Minimize the reaction time; quench the reaction as soon as the starting material is consumed (monitor by TLC). 3. If using base-catalyzed hydrolysis, consider using milder bases or conditions. |
| Unintended Decarboxylation | The workup or isolation procedure involves high temperatures, leading to the loss of one of the carboxylic acid groups. Geminal dicarboxylic acids are thermally unstable. | 1. Avoid high temperatures during workup and purification. Concentrate the product solution under reduced pressure at low temperatures. 2. If the diacid is the desired product, proceed to the next step without isolating it if possible, or store it at low temperatures. |
| Low Isolated Yield | 1. Incomplete extraction of the dicarboxylic acid from the aqueous phase. 2. Loss of product during purification. 3. A combination of the side reactions mentioned above. | 1. The dicarboxylic acid is often highly soluble in water. Saturate the aqueous layer with NaCl before extraction with an organic solvent (e.g., ethyl acetate) to decrease its aqueous solubility. Use multiple extractions. 2. Minimize purification steps. If the purity is sufficient after extraction, consider using the crude product directly in the next step. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from a standard procedure for the synthesis of 3-cyclopentene-1,1-dicarboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
6 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a suitable solvent mixture, such as THF/water or methanol/water.
-
Add at least 2.5 equivalents of solid lithium hydroxide monohydrate (or an aqueous solution of NaOH).
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or neutral byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~1-2 with 6 N HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-cyclopentene-1,1-dicarboxylic acid.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main hydrolysis reaction and potential side reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common hydrolysis issues.
References
Technical Support Center: Enhancing Diels-Alder Reactions with Dimethyl 3-cyclopentene-1,1-dicarboxylate
Welcome to the technical support center for optimizing Diels-Alder reactions utilizing Dimethyl 3-cyclopentene-1,1-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their cycloaddition experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a suitable dienophile for Diels-Alder reactions?
A1: this compound is an effective dienophile due to the presence of two electron-withdrawing ester groups. These groups reduce the electron density of the carbon-carbon double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction rate for a normal electron-demand Diels-Alder reaction.[1]
Q2: What types of dienes are most effective with this dienophile?
A2: Dienes that are electron-rich will react more readily with this electron-poor dienophile.[1] Look for dienes bearing electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups. Additionally, the diene must be able to adopt an s-cis conformation to allow for the concerted [4+2] cycloaddition.[1] Cyclic dienes like cyclopentadiene are particularly reactive as they are permanently locked in the required s-cis conformation.[1]
Q3: How can I increase the rate and stereoselectivity of my Diels-Alder reaction with this compound?
A3: The use of a Lewis acid catalyst can significantly accelerate the reaction and improve stereoselectivity, often allowing the reaction to proceed at lower temperatures. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen of the ester groups on the dienophile, further withdrawing electron density and lowering the LUMO energy. This enhancement often favors the formation of the endo product.
Q4: What are common solvents for this type of Diels-Alder reaction?
A4: The choice of solvent can influence reaction rates and selectivity. Nonpolar organic solvents such as toluene, xylenes, or dichloromethane are frequently used. For reactions at elevated temperatures, higher-boiling solvents like xylene are suitable.[1] In some cases, ionic liquids have been shown to improve yields in low-yielding Diels-Alder reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Unreactive Diene: The diene may not readily adopt the required s-cis conformation due to steric hindrance. | - Select a diene with less steric bulk around the conjugated system.- Consider using a cyclic diene that is locked in the s-cis conformation (e.g., cyclopentadiene). |
| Reaction Temperature is Too Low: The thermal activation energy for the reaction has not been met. | - Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.- Consider using a higher-boiling solvent if necessary. | |
| Ineffective Mixing: The reactants are not sufficiently homogenized. | - Ensure efficient stirring throughout the reaction. | |
| Low-Yielding Reaction: Some Diels-Alder reactions inherently have low yields under thermal conditions. | - Employ a Lewis acid catalyst to enhance the reaction rate.- Consider using an ionic liquid as the solvent. | |
| Formation of Side Products | Retro-Diels-Alder Reaction: The desired product is reverting to the starting materials at high temperatures. | - Run the reaction at the lowest possible temperature that provides a reasonable conversion rate.- Monitor the reaction progress over time to identify the point of maximum product formation before decomposition begins.[1] |
| Polymerization of Reactants: The diene or dienophile may be polymerizing under the reaction conditions. | - Lower the reaction temperature.- Add a radical inhibitor (e.g., hydroquinone) if polymerization is suspected. | |
| Poor Stereoselectivity (endo vs. exo) | High Reaction Temperature: The reaction is under thermodynamic control, favoring the more stable exo product. | - Lower the reaction temperature to favor the kinetically controlled endo product.- Utilize a Lewis acid catalyst, which can enhance the formation of the endo product even at lower temperatures. |
| Steric Hindrance: Bulky substituents on the diene or dienophile may disfavor the formation of the typically preferred endo product. | - Modify the structure of the reactants to reduce steric clash in the endo transition state, if possible. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the dienophile itself.
Reaction Scheme:
Procedure: [2]
-
Dissolve dimethyl malonate (200 mmol) in 300 mL of dimethylformamide (DMF) in a flask equipped for stirring and cooling.
-
Cool the solution to 0°C.
-
Carefully add lithium hydride (500 mmol) in one portion.
-
To the cooled mixture, slowly add cis-1,4-dichloro-2-butene (228 mmol).
-
Allow the mixture to stir for 72 hours at room temperature.
-
Dilute the reaction mixture with 500 mL of a 20% diethyl ether/hexanes solution.
-
Pour the diluted mixture into 350 mL of cold water.
-
Separate the organic layer and wash it with 300 mL of water and then 300 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This is a general procedure that can be adapted for the reaction of this compound with a suitable diene.
Reaction Setup:
Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Procedure:
-
Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture for 15-30 minutes at 0°C.
-
Add the diene (1.0-1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the desired time.
-
Monitor the progress of the reaction by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by column chromatography.
Data Presentation
| Diene | Dienophile | Catalyst | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| Cyclopentadiene | Methyl Acrylate | None | 25 | 16 | Moderate | 82:18 |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ | 0 | 3 | High | 99:1 |
This data is illustrative and based on a similar system to demonstrate the general effect of Lewis acid catalysis.
Visualizations
Diels-Alder Reaction Mechanism
The following diagram illustrates the concerted mechanism of the Diels-Alder reaction.
Caption: Concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.
Lewis Acid Catalysis Pathway
This diagram shows the activation of the dienophile by a Lewis acid.
Caption: Activation of the dienophile by a Lewis acid catalyst.
References
Catalyst deactivation in the synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate. The guidance is categorized by the two primary synthetic methodologies: Ring-Closing Metathesis (RCM) and Dialkylation of Dimethyl Malonate.
Section 1: Ring-Closing Metathesis (RCM) Route
The synthesis of this compound via Ring-Closing Metathesis (RCM) of dimethyl 2,2-diallylmalonate using ruthenium-based catalysts, such as Grubbs catalysts, is a common and efficient method. However, catalyst deactivation can lead to low yields and reaction failures. This section addresses common issues related to catalyst performance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My RCM reaction is sluggish or stalls before completion. What are the potential causes related to the catalyst?
A1: Slow or incomplete conversion in RCM reactions is frequently linked to catalyst deactivation. Several factors can contribute to this:
-
Atmospheric Contaminants: Grubbs catalysts, while more robust than other metathesis catalysts, are still susceptible to deactivation by oxygen and moisture, especially in solution.[1][2] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Solvent and Reagent Purity: Protic solvents (alcohols, water) and other impurities can react with and deactivate the ruthenium catalyst.[4][5] Ensure all solvents and reagents are anhydrous and thoroughly degassed. Peroxides, in particular, can oxidize the metal-carbene bond, rendering the catalyst inactive.[2]
-
Substrate-Related Impurities: Amines, thiols, and other functional groups on the substrate or as impurities can coordinate to the ruthenium center and inhibit catalysis.[4]
-
Ethylene-Driven Decomposition: The ethylene byproduct of the RCM reaction can, in some cases, lead to catalyst decomposition.[2] While often removed by bubbling an inert gas through the reaction mixture, high local concentrations can be detrimental.
Q2: I am observing the formation of oligomers or polymers instead of the desired cyclic product. How can I favor the intramolecular RCM reaction?
A2: The formation of oligomers or polymers indicates that the intermolecular metathesis reaction is competing with the desired intramolecular ring-closing. To favor cyclization, consider the following:
-
Concentration: Run the reaction at high dilution (typically 0.1 to 10 mM) to decrease the probability of intermolecular reactions.[6]
-
Catalyst Addition Rate: Slow addition of the catalyst to the reaction mixture can help maintain a low instantaneous concentration of the active catalyst, further favoring the intramolecular pathway.[6]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition.[6] Optimize the temperature to balance reactivity and catalyst stability.
Q3: The color of my reaction mixture changes significantly, and the reaction stops. What does this indicate?
A3: A significant color change, often from the characteristic color of the active catalyst to a darker or black suspension, can signal catalyst decomposition. This can result in the formation of inactive ruthenium species.[4]
Q4: How can I minimize catalyst deactivation and improve my reaction yield?
A4: To enhance catalyst stability and performance:
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from water, oxygen, and other coordinating impurities.[2][3]
-
Maintain Inert Atmosphere: Employ standard Schlenk techniques or a glovebox to exclude air and moisture.[7]
-
Optimize Reaction Conditions: Carefully control the concentration, temperature, and catalyst loading.[6]
-
Choose the Right Catalyst: Second and third-generation Grubbs catalysts generally exhibit higher stability and functional group tolerance compared to the first-generation catalysts.[8] For particularly challenging substrates, consider specialized catalysts like Hoveyda-Grubbs catalysts.[8]
Experimental Protocol: General Procedure for RCM
A general protocol for the RCM of dimethyl 2,2-diallylmalonate is as follows:
-
Preparation: Oven-dry all glassware and cool under an inert atmosphere.
-
Solvent and Substrate: In a Schlenk flask, dissolve dimethyl 2,2-diallylmalonate in a dry, degassed solvent (e.g., dichloromethane or toluene) to the desired concentration (e.g., 0.01 M).[6]
-
Inerting: Sparge the solution with argon or nitrogen for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs catalyst (typically 1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction (e.g., by adding ethyl vinyl ether) and purify the product by column chromatography to remove the ruthenium byproducts.
Catalyst Deactivation Pathways
The following diagram illustrates common deactivation pathways for Grubbs-type catalysts.
Caption: Common pathways for Grubbs catalyst deactivation.
Section 2: Dialkylation of Dimethyl Malonate Route
The synthesis of this compound can also be achieved by the dialkylation of dimethyl malonate with cis-1,4-dichloro-2-butene using a base such as lithium hydride or sodium ethoxide.[9][10] While this method does not involve a traditional catalyst that deactivates, issues can arise from the base, reactants, and side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dialkylation reaction is giving a low yield of the desired product. What are the common causes?
A1: Low yields in malonic ester synthesis can stem from several factors:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the dimethyl malonate. Ensure the use of a strong base like lithium hydride or freshly prepared sodium ethoxide in an appropriate solvent.[9]
-
Moisture: The presence of water will quench the enolate intermediate and consume the base, leading to incomplete reaction. Use anhydrous solvents and reagents.
-
Side Reactions: The primary competing reaction is mono-alkylation. To favor dialkylation, ensure the stoichiometry of the alkylating agent is sufficient.[11]
-
Reaction Time and Temperature: The reaction may require elevated temperatures and sufficient time to proceed to completion.
Q2: I am isolating a significant amount of mono-alkylated product. How can I promote the second alkylation?
A2: To drive the reaction towards the dialkylated product:
-
Stoichiometry: Use a slight excess of the alkylating agent (cis-1,4-dichloro-2-butene).
-
Reaction Conditions: After the initial alkylation, it may be necessary to add a second equivalent of base to facilitate the second deprotonation and subsequent alkylation.
Q3: The reaction is producing a complex mixture of products that is difficult to purify. What are the likely side products?
A3: Besides the mono-alkylated product, other side reactions can occur:
-
Elimination: The alkylating agent, cis-1,4-dichloro-2-butene, can undergo elimination reactions under basic conditions.
-
Polymerization: Under certain conditions, the starting materials or products could potentially polymerize.
-
Hydrolysis: If water is present, the ester groups can be hydrolyzed to carboxylic acids, especially during workup.[12]
Experimental Protocol: General Procedure for Dialkylation
A general protocol for the dialkylation of dimethyl malonate is as follows:
-
Preparation: Use oven-dried glassware under an inert atmosphere.
-
Base and Solvent: To a stirred suspension of a strong base (e.g., lithium hydride) in a dry aprotic solvent (e.g., DMF or THF), slowly add dimethyl malonate at a controlled temperature (e.g., 0 °C).[9]
-
Enolate Formation: Allow the mixture to stir until the deprotonation is complete (e.g., cessation of hydrogen evolution).
-
Alkylation: Slowly add cis-1,4-dichloro-2-butene to the enolate solution.
-
Reaction: Allow the reaction to proceed at room temperature or with heating until completion, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Troubleshooting Workflow
The following diagram outlines a troubleshooting workflow for the dialkylation synthesis.
Caption: Troubleshooting workflow for the dialkylation synthesis.
Data Summary
| Catalyst Generation | Key Features | Stability to Air/Moisture | Functional Group Tolerance |
| First Generation | High activity for terminal olefins. | Moderate | Good |
| Second Generation | Higher activity and broader substrate scope. | High | Excellent |
| Hoveyda-Grubbs | Chelating ligand enhances stability and allows for catalyst recovery. | Very High | Excellent |
Note: Stability is generally higher in the solid state than in solution.[1] Catalyst performance can be highly substrate and condition dependent.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. React App [pmc.umicore.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. portal.amelica.org [portal.amelica.org]
Technical Support Center: Synthesis and Purification of Dimethyl 3-cyclopentene-1,1-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 3-cyclopentene-1,1-dicarboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the alkylation of dimethyl malonate with cis-1,4-dichloro-2-butene. This reaction is typically carried out in the presence of a base to deprotonate the dimethyl malonate, forming a nucleophile that then undergoes a double displacement reaction with the dichlorobutene to form the cyclopentene ring.
Q2: What are the primary impurities I should be aware of in the crude product?
A2: The primary impurities can include:
-
Unreacted starting materials: Dimethyl malonate and cis-1,4-dichloro-2-butene.
-
Isomeric byproduct: Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate. The formation of this isomer is significantly minimized by using the cis isomer of 1,4-dichloro-2-butene.[1]
-
Hydrolysis products: 3-Cyclopentene-1,1-dicarboxylic acid or its monomethyl ester, which can form if water is present during the reaction or workup.
-
Solvent residues: High-boiling point solvents used in the reaction, such as DMF or THF.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, the product, this compound, will be less polar than the starting dimethyl malonate. A developing system such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1) can be used. Staining with potassium permanganate can help visualize the spots. For GC-MS, the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the product will indicate the reaction's progress.
Troubleshooting Guide
Low Yield
Q4: My yield of this compound is lower than expected. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Deprotonation of Dimethyl Malonate: For the reaction to proceed efficiently, the dimethyl malonate must be fully deprotonated.
-
Troubleshooting: Ensure you are using a sufficiently strong and anhydrous base. Lithium hydride (LiH) or sodium hydride (NaH) are effective.[1] Use at least two equivalents of the base to ensure complete dialkylation. The reaction to form the enolate should be allowed to go to completion before adding the alkylating agent.
-
-
Presence of Water: Moisture in the reaction will consume the base and can hydrolyze the ester product.
-
Troubleshooting: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Handle hygroscopic bases and reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Time and Temperature: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction by TLC or GC until the starting materials are consumed. The reaction of dimethyl malonate with cis-1,4-dichloro-2-butene is typically heated to ensure a reasonable reaction rate.[1]
-
-
Inefficient Workup: The product may be lost during the extraction and washing steps.
-
Troubleshooting: this compound is soluble in common organic solvents like ethyl acetate and diethyl ether. Ensure you are using an adequate volume of extraction solvent and performing multiple extractions to maximize recovery from the aqueous layer.
-
Presence of Impurities
Q5: I have a significant amount of the isomeric impurity, Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate, in my product. How can I minimize its formation and separate it?
A5: The formation of the vinylcyclopropane isomer is a known side reaction.
-
Minimizing Formation:
-
Use of cis-1,4-dichloro-2-butene: The use of the cis isomer of the alkylating agent is crucial. The reaction with the trans isomer is known to favor the formation of the vinylcyclopropane product. With high-purity cis-1,4-dichloro-2-butene, the formation of the vinylcyclopropane isomer can be less than 1%.[1]
-
Reaction Conditions: While the stereochemistry of the starting material is the primary factor, reaction temperature and the choice of base and solvent can also influence the product ratio. It is recommended to follow established procedures that have been optimized to favor the formation of the cyclopentene ring.[1]
-
-
Separation:
-
Fractional Distillation: Separating these two isomers by distillation is reported to be difficult due to their likely close boiling points.
-
Column Chromatography: Flash column chromatography is a more effective method for separating the isomers. A solvent system with a low polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation. The polarity can be optimized using TLC analysis first to achieve a good separation between the spots corresponding to the two isomers.
-
Q6: My final product is acidic and/or contains a significant amount of high-boiling residue after distillation. What is the cause and how can I purify it?
A6: This indicates the presence of hydrolysis products (dicarboxylic acid or mono-acid) or polymerisation byproducts.
-
Cause:
-
Hydrolysis: Exposure of the ester to acidic or basic aqueous conditions, especially at elevated temperatures during workup, can lead to hydrolysis.
-
Polymerization: Acidic conditions and heat can sometimes lead to polymerization of the cyclopentene ring.
-
-
Purification:
-
Aqueous Wash: Before distillation, wash the crude organic extract with a mild basic solution, such as saturated sodium bicarbonate, to remove acidic impurities. Follow this with a wash with brine to remove any remaining aqueous base.
-
Vacuum Distillation: To avoid decomposition at high temperatures, purify the final product by vacuum distillation.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C₉H₁₂O₄ | 184.19 | 205.1 @ 760 mmHg | 1.183 | 1.483 |
| Dimethyl malonate | C₅H₈O₄ | 132.12 | 180-181 @ 760 mmHg | 1.154 | 1.413 |
| cis-1,4-Dichloro-2-butene | C₄H₆Cl₂ | 124.99 | 152 @ 758 mmHg | 1.188 | 1.489 |
| Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | C₉H₁₂O₄ | 184.19 | Not available | Not available | Not available |
Table 2: Typical Reaction Conditions and Product Ratios
| Base | Solvent | Temperature (°C) | Product to Isomer Ratio (Cyclopentene:Vinylcyclopropane) | Reference |
| Lithium Hydride | THF/DMPU | 40-45 | >99:1 | [1] |
| Sodium Methoxide | Methanol | Reflux | 4.5:95.5 (with ~80% trans-1,4-dichlorobutene-2) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of the corresponding dicarboxylic acid.[1]
Materials:
-
Dimethyl malonate
-
cis-1,4-dichloro-2-butene
-
Lithium hydride (LiH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N'-dimethylpropyleneurea (DMPU)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen), add dimethyl malonate, anhydrous THF, and anhydrous DMPU.
-
Cool the solution in an ice bath and add lithium hydride in one portion.
-
Remove the cooling bath and stir the mixture at room temperature until the evolution of hydrogen gas ceases (approximately 2 hours).
-
Add cis-1,4-dichloro-2-butene dropwise via the addition funnel.
-
Heat the reaction mixture to 40-45 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure and begin heating the distillation flask.
-
Collect the fractions that distill at the expected boiling point for the product under the applied pressure. It is advisable to collect several fractions and analyze them by GC or NMR to ensure purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Preventing isomerization during the synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers in preventing isomerization and other side reactions during the synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves the alkylation of dimethyl malonate with cis-1,4-dichloro-2-butene. The reaction is typically carried out in the presence of a base, such as lithium hydride or sodium methoxide, in a suitable solvent like dimethylformamide (DMF) or methanol.[1][2][3]
Q2: What are the primary isomeric impurities I should be concerned about?
The main side product is not a double-bond isomer within the cyclopentene ring, but rather the structural isomer, Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate.[1][3] Formation of this cyclopropane derivative is a competing reaction pathway. While less commonly reported, double bond migration from the 3-position to the 2- or 1-position of the cyclopentene ring can also potentially occur under certain conditions, leading to Dimethyl 2-cyclopentene-1,1-dicarboxylate or Dimethyl 1-cyclopentene-1,1-dicarboxylate.
Q3: How does the geometry of the starting material, 1,4-dichloro-2-butene, affect the outcome?
The use of cis-1,4-dichloro-2-butene is crucial for maximizing the yield of the desired this compound. The trans-isomer of this starting material tends to favor the formation of the undesired Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate.[3] One patent describes that the cis isomer can produce nearly equal amounts of both the cyclopentene and vinylcyclopropane products, making separation difficult.[3]
Q4: Can the desired product be effectively separated from its isomers?
Separating this compound from the vinylcyclopropane isomer by standard distillation is reported to be nearly impossible due to their similar boiling points.[3] Therefore, preventing the formation of this side product is the most effective strategy.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product and High Percentage of Vinylcyclopropane Isomer
| Potential Cause | Recommended Solution |
| Incorrect Isomer of Dichlorobutene: | Ensure the use of high-purity cis-1,4-dichloro-2-butene. The trans-isomer favors the formation of the vinylcyclopropane byproduct.[3] |
| Inappropriate Base/Solvent System: | The choice of base and solvent can influence the reaction pathway. A reported high-yield procedure uses lithium hydride in a mixture of dry N,N'-dimethylpropyleneurea (DMPU) and tetrahydrofuran (THF).[2] |
| Suboptimal Reaction Temperature: | Carefully control the reaction temperature. A procedure involving heating at 40-45°C for 24 hours has been shown to yield the desired product with less than 1% of the vinyl isomer.[2] In contrast, using sodium methoxide in refluxing methanol may lead to different isomer ratios.[3] |
Issue 2: Suspected Double Bond Migration within the Cyclopentene Ring
| Potential Cause | Recommended Solution |
| Harsh Reaction or Workup Conditions: | Avoid strongly acidic or basic conditions during the workup, as these can catalyze double bond migration. Use mild acids for neutralization and avoid excessive heating. |
| Presence of Metal Catalysts: | Ensure all glassware is clean and free of trace metal contaminants that could potentially catalyze isomerization. |
| Prolonged Reaction Times: | While the reaction may require an extended period (e.g., 24 hours), unnecessarily long reaction times could potentially lead to side reactions. Monitor the reaction progress by techniques like TLC or GC to determine the optimal endpoint. |
Experimental Protocols & Data
High-Yield Synthesis Protocol
This protocol is adapted from a literature procedure that reports a high yield of the desired product with minimal vinylcyclopropane formation.[2]
-
Preparation: Under a nitrogen atmosphere, charge a dry, two-necked round-bottomed flask with dimethyl malonate (0.250 mol), 50 mL of dry N,N'-dimethylpropyleneurea (DMPU), and 450 mL of dry tetrahydrofuran (THF).
-
Deprotonation: Cool the solution in an ice bath and add lithium hydride powder (0.629 mol) in one portion.
-
Reaction Initiation: After 15 minutes, remove the cooling bath and stir until hydrogen evolution ceases (approximately 2 hours).
-
Alkylation: Rapidly add cis-1,4-dichloro-2-butene (0.269 mol) via syringe.
-
Cyclization: Heat the mixture in an oil bath at 40-45°C for 24 hours.
-
Workup: After cooling, the product can be isolated. The source reports that this method yields this compound with <1% of the vinyl isomer.[2]
Quantitative Data Summary
| Starting Materials | Base/Solvent | Conditions | Product Ratio (Cyclopentene:Vinylcyclopropane) | Yield | Reference |
| Diethyl Malonate, cis-1,4-dichloro-2-butene | Lithium Hydride / DMF | 0°C to RT, 72h | ~90:10 | Not specified | [1] |
| Dimethyl Malonate, cis-1,4-dichloro-2-butene | Lithium Hydride / DMPU, THF | 40-45°C, 24h | >99:1 | 92% | [2] |
| Dimethyl Malonate, cis-1,4-dichlorobutene-2 | Not specified | Not specified | Nearly equal amounts | Not specified | [3] |
| Dimethyl Malonate, trans-1,4-dichlorobutene-2 | Sodium Methoxide / Methanol | 65-70°C | 4.5:95.5 | 75.6% | [3] |
Visual Guides
Reaction Pathway and Isomer Formation
Caption: Reaction scheme for the synthesis and major byproduct formation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and a validated experimental protocol.
Troubleshooting Guides
Scaling up chemical syntheses can introduce challenges not observed at the laboratory scale. The following table addresses common issues encountered during the synthesis of this compound via the alkylation of dimethyl malonate with cis-1,4-dichloro-2-butene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: Lithium hydride (LiH) can be deactivated by moisture. 2. Impure Reagents: Dimethyl malonate or cis-1,4-dichloro-2-butene may be of low quality or contain inhibitors. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Base Handling: Use fresh, high-purity lithium hydride. Ensure it is handled under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Reagent Quality: Use freshly distilled dimethyl malonate and cis-1,4-dichloro-2-butene. 3. Optimize Conditions: Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider extending the reaction time at 40-45°C. |
| Low Yield | 1. Incomplete Deprotonation: Insufficient base or reaction time for the deprotonation of dimethyl malonate. 2. Side Reactions: Formation of byproducts such as the vinylcyclopropane derivative.[1] 3. Hydrolysis: Presence of water during the reaction or workup can lead to hydrolysis of the ester groups. 4. Loss during Workup: Inefficient extraction or purification. | 1. Deprotonation: Ensure complete hydrogen evolution after the addition of lithium hydride before adding the alkylating agent.[2] 2. Minimize Side Products: Maintain the recommended reaction temperature. Lower temperatures may favor the desired cyclization over elimination pathways. 3. Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere.[3] 4. Efficient Extraction: Use the specified volumes for extraction and back-washing to minimize product loss. |
| Presence of Significant Impurities | 1. Vinylcyclopropane Derivative: Formation of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate is a known side reaction.[1] 2. Unreacted Starting Materials: Incomplete reaction. 3. Polymerization: The cyclopentene ring can potentially polymerize under acidic conditions.[3] | 1. Purification: The target product and the vinylcyclopropane byproduct have close boiling points, making distillation challenging. Careful fractional distillation under high vacuum is necessary.[1] 2. Drive Reaction to Completion: Use a slight excess of the alkylating agent and ensure sufficient reaction time. 3. Neutral Workup: Avoid strongly acidic conditions during workup if polymerization is suspected. |
| Difficulty in Purification | 1. Similar Boiling Points of Byproducts: The boiling point of the desired product and the vinylcyclopropane isomer can be very close.[1] | 1. High-Vacuum Distillation: Utilize a fractional distillation setup under high vacuum to achieve the best separation. 2. Column Chromatography: For smaller scales or high-purity requirements, silica gel chromatography can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and well-documented method is the alkylation of dimethyl malonate with cis-1,4-dichloro-2-butene.[2] This involves the deprotonation of dimethyl malonate with a strong base, followed by cyclization with the dichlorobutene derivative.
Q2: Why is lithium hydride used as the base in the provided protocol?
A2: Lithium hydride is a strong, non-nucleophilic base that effectively deprotonates dimethyl malonate. The evolution of hydrogen gas provides a visual indicator of the reaction's progress.[2]
Q3: What is the role of N,N'-dimethylpropyleneurea (DMPU) in the reaction?
A3: DMPU is a polar aprotic solvent that helps to solvate the lithium enolate of dimethyl malonate, thereby increasing its reactivity towards the alkylating agent.
Q4: I observe a significant amount of a byproduct with a similar mass in GC-MS analysis. What could it be?
A4: The most likely byproduct is dimethyl 2-vinylcyclopropane-1,1-dicarboxylate.[1] Its formation is competitive with the desired 5-membered ring closure.
Q5: How can I minimize the formation of the vinylcyclopropane byproduct?
A5: While difficult to eliminate completely, maintaining the reaction temperature at the lower end of the recommended range (around 40°C) may favor the desired intramolecular SN2 cyclization over the elimination pathway that leads to the cyclopropane derivative.
Q6: Is it possible to use a different base, such as sodium hydride?
A6: While other strong bases like sodium hydride can be used, reaction conditions would need to be re-optimized. The provided protocol is validated with lithium hydride.[2]
Q7: What are the key safety precautions for this synthesis?
A7: Lithium hydride is highly flammable and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care in a dry, inert atmosphere. cis-1,4-dichloro-2-butene is a lachrymator and should be handled in a well-ventilated fume hood.
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses and has been reported to provide a high yield of the target compound.[2]
Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| Dimethyl malonate | 132.12 | 33.0 g | 0.250 |
| Lithium hydride | 7.95 | 5.00 g | 0.629 |
| cis-1,4-dichloro-2-butene | 125.00 | 28.4 mL (33.6 g) | 0.269 |
| N,N'-dimethylpropyleneurea (DMPU) | 128.17 | 50 mL | - |
| Tetrahydrofuran (THF), dry | 72.11 | 450 mL | - |
Procedure:
-
Setup: A dry, 1-L, two-necked, round-bottomed flask equipped with a magnetic stir bar is assembled under a nitrogen atmosphere.
-
Reagent Addition: The flask is charged with dimethyl malonate (33.0 g, 0.250 mol), dry N,N'-dimethylpropyleneurea (50 mL), and dry tetrahydrofuran (450 mL).
-
Deprotonation: The resulting solution is cooled in an ice bath, and lithium hydride powder (5.00 g, 0.629 mol) is added in one portion. The flask is then connected to a bubbler to monitor hydrogen evolution. After 15 minutes, the cooling bath is removed, and the mixture is stirred at room temperature until hydrogen evolution ceases (approximately 2 hours).
-
Alkylation: cis-1,4-dichloro-2-butene (28.4 mL, 0.269 mol) is rapidly added via syringe.
-
Reaction: The reaction mixture is heated in an oil bath at 40-45°C for 24 hours.
-
Workup: The mixture is cooled to room temperature and poured into a mixture of ether and hexane (1:4) and washed with water. The organic layer is then washed with brine and dried over magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation. The submitters of the original protocol note that this procedure yields this compound with less than 1% of the vinyl isomer.[2]
Expected Yield: 92%[2] Boiling Point: 70-80°C at 0.1 mmHg[1]
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for assessing the purity of Dimethyl 3-cyclopentene-1,1-dicarboxylate, a specialized diester intermediate in organic synthesis. While a rare chemical with limited published analytical data[1], its purity is critical for subsequent reaction yields and the impurity profile of final products. This document focuses on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique and compares its performance with alternative methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it highly suitable for analyzing esters like this compound. The method offers excellent sensitivity and specificity, allowing for the detection and tentative identification of trace impurities.
Experimental Workflow for GC-MS Purity Assessment
The general workflow for analyzing a sample of this compound involves sample preparation, instrumental analysis, and data processing to determine the purity and identify any contaminants.
Caption: GC-MS Experimental Workflow.
Detailed Experimental Protocol: GC-MS
This protocol is a representative method for the quantitative analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of high-purity ethyl acetate to create a 1 mg/mL solution.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the solution into a 2 mL autosampler vial with a septum cap.
-
-
GC-MS Instrumentation and Conditions:
-
Instrument: Thermo Fisher Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ 7000 Single Quadrupole Mass Spectrometer, or equivalent[2].
-
Column: Agilent J&W DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2].
-
Injection Volume: 1.0 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 15°C/min.
-
Ramp 2: Increase to 280°C at 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-450 m/z.
-
Data Presentation: Hypothetical GC-MS Results
The primary purity value is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Potential impurities can be identified based on their mass spectra and may originate from the synthesis process, which involves reacting dimethyl malonate with cis-1,4-dichloro-2-butene[3].
Table 1: Illustrative GC-MS Purity Analysis of this compound
| Retention Time (min) | Compound Identification | Area % | Notes |
| 3.45 | Tetrahydrofuran | 0.08 | Residual Solvent[3] |
| 5.91 | Dimethyl Malonate | 0.15 | Unreacted Starting Material[3] |
| 8.76 | This compound | 99.65 | Main Product |
| 8.92 | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | 0.12 | Potential Isomeric Impurity[3] |
Comparison with Alternative Methods
While GC-MS is a preferred method, other techniques offer different advantages and can be used for orthogonal testing to confirm purity.
Alternative Techniques Overview
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Charged Aerosol Detection (CAD) is a powerful separation technique. It is particularly useful for compounds that are not volatile enough for GC or are thermally unstable[4]. For this compound, a non-polar compound, Reverse-Phase HPLC would be the standard approach.
-
Quantitative NMR (qNMR): qNMR provides a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself. It is highly accurate and provides structural confirmation but generally has lower sensitivity for trace impurities compared to chromatographic methods.
Logical Framework for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for identifying unknown impurities, the volatility of the analyte, and the desired level of precision.
References
A Comparative Guide to Analytical Methods for the Characterization of Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the comprehensive characterization of Dimethyl 3-cyclopentene-1,1-dicarboxylate. The selection of an appropriate analytical technique is critical for confirming the structure, assessing the purity, and quantifying this compound in various matrices. Below, we compare common analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and Infrared (IR) Spectroscopy. The information presented is based on established analytical principles and data from structurally related compounds, owing to the limited availability of direct comparative studies on this compound.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of different analytical methods for the characterization of this compound.
| Analytical Method | Information Provided | Resolution | Throughput | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Precise structural information, including the number and connectivity of protons. | High | Low | Provides unambiguous structural elucidation. | Requires relatively pure sample; less sensitive than MS. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | High | Low | Complementary to ¹H NMR for complete structural assignment. | Low natural abundance of ¹³C results in lower sensitivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their identification based on mass-to-charge ratio. | High | High | High sensitivity and specificity; excellent for purity assessment.[1][2] | Requires the analyte to be volatile and thermally stable. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Medium | High | Fast and non-destructive.[1] | Provides limited structural information; not suitable for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purification of the compound. | High | Medium | Applicable to a wide range of compounds; various detection methods available. | Can be more complex to develop a suitable method compared to GC. |
| Elemental Analysis | Determination of the elemental composition (C, H, O) of the compound. | N/A | Low | Confirms the empirical and molecular formula. | Does not provide structural information. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices and information from related compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information about this compound.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data using an appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans (e.g., 1024) are typically required due to the lower sensitivity of the ¹³C nucleus.
-
-
Expected Results:
-
¹H NMR: The spectrum is expected to show signals corresponding to the methoxy protons (O-CH₃), the allylic protons on the cyclopentene ring, and the olefinic protons. The chemical shifts, integration, and coupling patterns will be characteristic of the molecule's structure.
-
¹³C NMR: The spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the quaternary carbon at the 1-position, the olefinic carbons, the allylic carbons, and the methoxy carbons.[3][4]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity of this compound and confirm its molecular weight and fragmentation pattern.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Focus DSQ II).[1]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Expected Results: The gas chromatogram will show a major peak corresponding to this compound, with any impurities appearing as separate peaks. The mass spectrum of the main peak will display the molecular ion peak and characteristic fragment ions, which can be used to confirm the structure.
3. Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups in this compound.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Results: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester groups (around 1730-1750 cm⁻¹), the C-O stretch (around 1000-1300 cm⁻¹), the C=C stretch of the alkene (around 1640-1680 cm⁻¹), and the C-H stretches of the alkyl and vinyl groups.[5]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the characterization of this compound.
Caption: Experimental workflow for the characterization of a chemical compound.
Caption: Relationship between molecular properties and analytical methods.
References
- 1. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl cyclopent-3-ene-1,3-dicarboxylate | C11H16O4 | CID 14936175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Cyclopentene(142-29-0) IR Spectrum [chemicalbook.com]
A Comparative Guide to Dimethyl and Diethyl 3-Cyclopentene-1,1-dicarboxylate in Ring-Closing Metathesis
For researchers, scientists, and professionals in drug development, the choice of substrate in Ring-Closing Metathesis (RCM) can significantly impact reaction efficiency and yield. This guide provides an objective comparison of two common substrates, dimethyl 3-cyclopentene-1,1-dicarboxylate and diethyl 3-cyclopentene-1,1-dicarboxylate, supported by experimental data and detailed protocols.
The formation of the cyclopentene ring system via RCM is a fundamental transformation in organic synthesis. Both dimethyl and diethyl esters of 3-cyclopentene-1,1-dicarboxylic acid are readily synthesized from their corresponding diallyl malonates. While structurally similar, the choice between the methyl and ethyl ester can influence reaction outcomes. This guide aims to provide a clear comparison to aid in experimental design.
Quantitative Data Summary
The following table summarizes typical experimental conditions and outcomes for the RCM of dimethyl diallylmalonate and diethyl diallylmalonate to their respective cyclopentene products.
| Parameter | This compound | Diethyl 3-cyclopentene-1,1-dicarboxylate |
| Starting Material | Dimethyl 2,2-diallylmalonate | Diethyl 2,2-diallylmalonate |
| Catalyst | Grubbs' 2nd Generation Catalyst | Grubbs' 1st Generation Catalyst |
| Catalyst Loading | 7.5 mol % | ~4.8 mol % |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (CH2Cl2) |
| Concentration | Not specified | 0.04 M |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 12 hours | 1 hour |
| Reported Yield | 91% | Not explicitly stated, but used in a preparative experiment |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of both dimethyl and diethyl 3-cyclopentene-1,1-dicarboxylate via RCM.
Synthesis of this compound
This procedure is adapted from a pseudo-domino reaction sequence where the diallylated species is formed in situ followed by RCM.
Materials:
-
Dimethyl malonate
-
Allyl acetate
-
Sodium hydride (60% in mineral oil)
-
Grubbs' 2nd Generation Catalyst
-
Tetrakis(triphenylphosphine)palladium(0)
-
Dichloromethane (CH2Cl2), freshly distilled
-
Saturated aqueous solution of NH4Cl
Procedure:
-
To a solution of tetrakis(triphenylphosphine)palladium (29 mg, 25 µmol, 2.5 mol %) in 17 mL of freshly distilled dichloromethane, successively add dimethyl malonate (114 µL, 1 mmol, 1 equiv.), allyl acetate (226 µl, 2.1 mmol, 2.1 equiv.), and sodium hydride (88 mg, 2.2 mmol, 2.2 equiv., 60% in mineral oil).
-
Add Grubbs' 2nd generation catalyst (64 mg, 75 µmol, 7.5 mol %) to the reaction mixture.
-
Reflux the resulting mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated solution of NH4Cl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel. The reported yield for the formation of dimethyl 2,2-diallylmalonate in a related, non-RCM sequence was 91%. The subsequent RCM to the desired product is expected to proceed in high yield under these conditions.
Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
This protocol is a standard laboratory procedure for RCM.
Materials:
-
Diethyl diallylmalonate
-
Grubbs' 1st Generation Catalyst
-
Dichloromethane (CH2Cl2), dry and degassed
-
Diethyl ether
-
Silica gel
Procedure:
-
Prepare a solution of Grubbs' 1st Generation Catalyst (16 mg, 0.02 mmol) in dry, degassed CH2Cl2 (10 mL) under a nitrogen atmosphere in a 25 mL flask containing a stir bar.
-
Add diethyl diallylmalonate (100 mg, 0.416 mmol) to the catalyst solution.
-
Stir the reaction mixture under a nitrogen atmosphere for 1 hour at room temperature.
-
After 1 hour, add diethyl ether (30 mL) to the mixture.
-
Filter the mixture through a plug of silica gel.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
The product can be further purified by column chromatography if necessary.
Experimental Workflow Diagram
Caption: A generalized workflow for the Ring-Closing Metathesis reaction.
Reactivity of Cyclopentene Diesters in Cycloaddition Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis, enabling the construction of complex cyclic systems with high stereocontrol. Cyclopentene diesters are valuable dienophiles in these reactions, offering a rigid scaffold that can influence the stereochemical outcome of the cycloaddition. The nature of the ester substituents on the cyclopentene ring can significantly impact the reactivity of the dienophile. This guide provides a comparative analysis of the reactivity of different cyclopentene diesters in cycloaddition reactions, supported by established principles of organic chemistry and data from analogous systems.
Theoretical Comparison of Reactivity: Dimethyl vs. Diethyl Cyclopentene-1,2-dicarboxylate
The ester groups are electron-withdrawing, which is a favorable characteristic for a dienophile in a normal electron-demand Diels-Alder reaction. While the electronic influence of methyl versus ethyl ester groups is very similar, their steric profiles are different. The ethyl groups in diethyl cyclopentene-1,2-dicarboxylate are bulkier than the methyl groups in the dimethyl analogue. This increased steric hindrance can impede the approach of the diene to the dienophile, leading to a higher activation energy and a slower reaction rate.
Therefore, it is predicted that dimethyl cyclopentene-1,2-dicarboxylate will be more reactive in cycloaddition reactions than diethyl cyclopentene-1,2-dicarboxylate . This is due to the smaller size of the methyl groups, which allows for a less hindered approach of the diene to the double bond of the cyclopentene ring.[1]
Data Summary
The following table summarizes the expected qualitative differences in reactivity based on the principles of steric hindrance derived from analogous systems.[1]
| Dienophile | Ester Group | Expected Relative Reactivity | Rationale |
| Dimethyl cyclopentene-1,2-dicarboxylate | -COOCH₃ | Higher | Less steric hindrance from the smaller methyl groups allows for a more facile approach of the diene. |
| Diethyl cyclopentene-1,2-dicarboxylate | -COOCH₂CH₃ | Lower | Increased steric bulk of the ethyl groups impedes the approach of the diene. |
Experimental Protocols
Diels-Alder Reaction of Furan with Maleic Anhydride[2]
This reaction is a classic example of a [4+2] cycloaddition.
Materials:
-
Maleic anhydride (400 mg)
-
Furan (0.4 mL)
-
Ethyl acetate (2 mL)
-
Acetone
-
Hexane
Procedure:
-
Dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate in a vial.
-
Add 0.4 mL of furan to the solution.
-
Seal the vial and place it in a refrigerator to allow for crystallization.
-
After crystallization, pipette out the excess liquid.
-
Dissolve the crystals in a minimal amount of acetone.
-
Add hexane dropwise until the solution becomes cloudy, then allow it to recrystallize.
-
Isolate the crystals by removing the solvent with a pipette and allow the crystals to air dry.
Diels-Alder Reaction of Cyclopentadiene with Dimethyl Maleate
This reaction illustrates the cycloaddition with an acyclic diester.
Materials:
-
Dicyclopentadiene
-
Dimethyl maleate
-
Solvent (e.g., toluene or dichloromethane)
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is typically generated by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Heat dicyclopentadiene to its boiling point (around 170 °C) and distill the resulting cyclopentadiene monomer (boiling point ~41 °C). The freshly distilled cyclopentadiene should be used immediately as it will readily dimerize back to dicyclopentadiene at room temperature.[2]
-
Cycloaddition: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve dimethyl maleate in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of freshly distilled cyclopentadiene to the solution of dimethyl maleate while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure.
-
The resulting product, a mixture of endo and exo isomers of 2,3-bis(methoxycarbonyl)-5-norbornene, can be purified by column chromatography.
Visualizations
Caption: Logical flow showing how steric hindrance influences the predicted reactivity of cyclopentene diesters.
Caption: A generalized workflow for conducting a Diels-Alder cycloaddition experiment.
References
A Comparative Guide to Catalysts for the Synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate, a valuable building block in organic synthesis, can be achieved through various catalytic methods. This guide provides a comparative analysis of two primary synthetic routes: traditional base-catalyzed alkylation and modern ruthenium-catalyzed ring-closing metathesis (RCM). The efficacy of these methods is evaluated based on experimental data, offering insights into catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, reaction conditions, and overall efficiency of the synthesis of this compound. Below is a summary of quantitative data from key experimental findings.
| Catalytic System | Catalyst | Substrate(s) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Base-Catalyzed Alkylation | Lithium Hydride (LiH) | Dimethyl malonate, cis-1,4-dichloro-2-butene | THF, DMPU | 40-45°C | 24 h | 92% | [1] |
| Ring-Closing Metathesis | Grubbs Catalyst (2nd Gen) | Diethyl diallylmalonate | CH₂Cl₂/BMIM, MeOH/H₂O | 45°C | 2.5 h | 93% | [2] |
| Ring-Closing Metathesis | Hoveyda-Grubbs Catalyst (2nd Gen) | Diethyl diallylmalonate | C₆D₆ | 60°C | ~1 h (for full conversion) | Quantitative | [3] |
| Ring-Closing Metathesis | anti-HGIIPh-Mes | Diethyl diallylmalonate* | C₆D₆ | 60°C | < 1 h (for full conversion) | Quantitative | [3] |
*Data for diethyl diallylmalonate is presented as a close analog for the synthesis of the corresponding dimethyl ester, demonstrating the high efficiency of RCM catalysts in this transformation.
Experimental Workflow Overview
The general workflow for the synthesis of this compound involves the reaction of starting materials in the presence of a catalyst, followed by workup and purification to isolate the final product. The specific pathway depends on the chosen catalytic method.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Base-Catalyzed Synthesis using Lithium Hydride
This protocol is adapted from a procedure for the synthesis of 3-cyclopentene-1,1-dicarboxylic acid, where this compound is a key intermediate.[1]
-
Reaction Setup: A dry, 1-L, two-necked, round-bottomed flask equipped with a magnetic stirrer is charged with 33.0 g (0.250 mol) of dimethyl malonate, 50 mL of dry N,N'-dimethylpropyleneurea (DMPU), and 450 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled in an ice bath, and 5.00 g (0.629 mol) of lithium hydride powder is added in one portion. The cooling bath is removed after 15 minutes, and the mixture is stirred until hydrogen evolution ceases (approximately 2 hours).
-
Alkylation: To the resulting solution, 28.4 mL (0.269 mol) of cis-1,4-dichloro-2-butene is rapidly added. The mixture is then heated in an oil bath at 40-45°C for 24 hours.
-
Isolation: At this stage, this compound can be isolated with a reported yield of 92%.[1] The workup would typically involve cooling the reaction, quenching with water, and extracting the product with an organic solvent, followed by drying and purification.
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
The following is a general protocol for the RCM of diallylmalonate esters using a second-generation Grubbs catalyst. This procedure is highly applicable to the synthesis of the dimethyl ester.
-
Reaction Setup: A solution of a second-generation Grubbs catalyst (e.g., 16 mg, 0.02 mmol) is prepared in dry, degassed dichloromethane (10 mL) under a nitrogen atmosphere in a 25 mL flask containing a stir bar.[4]
-
Reaction: Diethyl diallylmalonate (100 mg, 0.416 mmol) is added to the catalyst solution, and the reaction mixture is stirred under nitrogen for 1 hour at room temperature.[4] For other Grubbs or Hoveyda-Grubbs catalysts, the reaction may be heated to 45-60°C to achieve full conversion, which can be monitored by ¹H NMR spectroscopy.[2][3]
-
Workup and Purification: After the reaction is complete, diethyl ether (30 mL) is added, and the mixture is filtered through a plug of silica gel to remove the ruthenium catalyst.[4] The solvent is then removed under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Conclusion
Both base-catalyzed alkylation and ruthenium-catalyzed ring-closing metathesis are effective methods for synthesizing this compound. The traditional base-catalyzed approach using lithium hydride provides a high yield but requires longer reaction times and higher temperatures. In contrast, RCM using modern ruthenium catalysts, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts, offers excellent yields, often quantitative, with shorter reaction times and milder conditions. The choice of method will depend on factors such as the availability and cost of catalysts, desired reaction scale, and tolerance of functional groups in more complex substrates. For rapid and efficient synthesis, RCM presents a superior alternative.
References
Yield comparison between different synthetic routes to Dimethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to Dimethyl 3-cyclopentene-1,1-dicarboxylate, a valuable building block in organic synthesis. The comparison focuses on reaction yields, experimental protocols, and the overall efficiency of each pathway. All quantitative data is supported by cited experimental evidence to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Yield Comparison
The following table summarizes the key quantitative data for the two synthetic routes discussed in this guide.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Overall Yield (%) |
| Malonic Ester Synthesis | Dimethyl malonate, cis-1,4-dichloro-2-butene | Lithium hydride, N,N'-dimethylpropyleneurea (DMPU) | ~92% |
| Ring-Closing Metathesis | Dimethyl malonate, Allyl bromide | Sodium hydride, Grubbs or Hoveyda-Grubbs Catalyst | ~70-85% (estimated) |
Synthetic Route 1: Malonic Ester Synthesis
This classical approach involves the alkylation of dimethyl malonate with a bifunctional electrophile, cis-1,4-dichloro-2-butene, to construct the cyclopentene ring in a single step. This method is notable for its high reported yield and straightforward procedure.
Experimental Protocol
The synthesis of this compound via this route proceeds through the formation of the corresponding dicarboxylic acid, which can be isolated or directly converted to the dimethyl ester. A reported yield for the direct isolation of the dimethyl ester is approximately 92%.[1]
Step 1: Synthesis of 3-Cyclopentene-1,1-dicarboxylic acid [1]
-
To a dry 1-liter, two-necked, round-bottomed flask equipped with a magnetic stirrer, add dimethyl malonate (33.0 g, 0.250 mol), 50 mL of dry N,N'-dimethylpropyleneurea (DMPU), and 450 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add lithium hydride powder (5.00 g, 0.629 mol) in one portion.
-
Remove the cooling bath after 15 minutes and continue stirring until hydrogen evolution ceases (approximately 2 hours).
-
Rapidly add cis-1,4-dichloro-2-butene (28.4 mL, 0.269 mol) via syringe.
-
Heat the mixture in an oil bath at 40-45°C for 24 hours.
-
Cool the mixture to 20°C and add 50 mL of water dropwise, followed by solid lithium hydroxide monohydrate (31.5 g, 0.750 mol).
-
Stir the reaction mixture at 20°C for an additional 24 hours.
-
Add 350 mL of water, stir for 10 minutes, and transfer to a 2-liter separatory funnel.
-
Extract the aqueous phase with five 500-mL portions of ethyl acetate to remove neutral impurities. Back-wash each organic layer with 30 mL of saturated aqueous sodium chloride solution.
-
Acidify the combined aqueous phases with 160 mL of 6 N hydrochloric acid.
-
Extract the acidified aqueous phase with three 500-mL portions of ethyl acetate.
-
Combine the ethyl acetate extracts, wash three times with 100 mL of 3 N hydrochloric acid and twice with 50 mL of saturated aqueous sodium chloride solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate by rotary evaporation.
-
Dry the residue under high vacuum to yield 3-cyclopentene-1,1-dicarboxylic acid as an off-white solid (35.8 g, 92%).
Step 2: Esterification to this compound
While the direct isolation of the dimethyl ester in 92% yield has been reported, a standard esterification procedure can be followed if the diacid is isolated. A typical Fischer esterification using methanol and a catalytic amount of strong acid (e.g., sulfuric acid) would be employed.
Synthetic Route 2: Ring-Closing Metathesis (RCM)
This modern approach utilizes a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form the cyclopentene ring from a diallylated malonate precursor. This route involves two distinct synthetic steps: the preparation of dimethyl diallylmalonate and the subsequent ring-closing metathesis.
Experimental Protocol
Step 1: Synthesis of Dimethyl Diallylmalonate
-
In a suitable reaction vessel, dissolve dimethyl malonate in an appropriate solvent such as acetone or THF.
-
Add a base, such as sodium hydride or potassium carbonate, to deprotonate the dimethyl malonate.
-
Add at least two equivalents of an allyl halide, such as allyl bromide, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Work up the reaction by quenching with water or an ammonium chloride solution, followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by distillation or column chromatography to obtain dimethyl diallylmalonate.
Step 2: Ring-Closing Metathesis to this compound [2]
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl diallylmalonate in a dry, degassed solvent such as dichloromethane or toluene.
-
Add a catalytic amount (typically 1-5 mol%) of a Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs second-generation catalyst).
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the evolution of ethylene gas and by analytical techniques such as TLC or GC-MS.
-
Upon completion, the reaction can be quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. An isolated yield of 88% has been reported for a similar RCM reaction to form a substituted dimethyl cyclopentene-1,1-dicarboxylate.[2]
Logical Workflow for Method Comparison
The following diagram illustrates the decision-making process and experimental flow for comparing the two synthetic routes.
References
Validating the Structure of Dimethyl 3-cyclopentene-1,1-dicarboxylate: A Comparative Guide to 2D NMR Spectroscopy
The unambiguous determination of a molecule's structure is a critical step in chemical research and drug development. For a seemingly simple molecule like Dimethyl 3-cyclopentene-1,1-dicarboxylate, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can leave ambiguities due to overlapping signals and the lack of direct connectivity information. This guide provides a comprehensive comparison of two-dimensional (2D) NMR spectroscopy with other common analytical techniques, demonstrating its superiority for definitive structural validation in solution. We present supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Structural Elucidation Techniques
While several techniques can provide structural information, they vary in the detail and certainty they offer. 2D NMR spectroscopy excels at revealing the precise bonding framework of a molecule in solution.
| Technique | Information Provided | Advantages | Disadvantages | Applicability to Target Molecule |
| 2D NMR Spectroscopy | Detailed atom-to-atom connectivity (through-bond correlations) and spatial relationships. | Provides unambiguous evidence of the molecular skeleton; non-destructive; performed in solution, reflecting the molecule's state in many chemical/biological systems. | Longer acquisition times than 1D NMR; requires more complex data analysis. | Gold Standard: Essential for confirming the cyclopentene ring structure and the precise placement of the dicarboxylate groups. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (with high resolution MS). Fragmentation patterns can suggest structural motifs. | High sensitivity; requires very small sample amounts; provides definitive molecular formula. | Does not provide direct information on atom connectivity; cannot distinguish between isomers with the same formula. | Essential: Confirms the molecular formula (C₉H₁₂O₄) but cannot definitively establish the structure.[1] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C=C, C-O). | Fast, simple, and non-destructive; excellent for identifying key functional groups. | Provides limited information about the overall molecular skeleton; spectra can be complex. | Supportive: Would confirm the presence of the ester (C=O) and alkene (C=C) functional groups.[2][3] |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state. | Provides the absolute, unambiguous structure of a molecule.[4][5] | Requires a suitable single crystal, which can be difficult or impossible to grow; structure is in the solid state, which may differ from the solution state.[6] | Definitive (if applicable): Would provide the ultimate proof of structure, but is contingent on obtaining a high-quality crystal. |
Structural Validation using 2D NMR: Experimental Data
To illustrate the power of 2D NMR, the following tables summarize the expected ¹H and ¹³C chemical shifts and the key correlations observed in COSY, HSQC, and HMBC spectra for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Position | Atom Type | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] | ¹H Multiplicity |
| 1 | C | - | ~59.5 | - |
| 2, 5 | CH₂ | ~3.05 | ~41.2 | s |
| 3, 4 | CH | ~5.70 | ~129.8 | s |
| 6, 7 (C=O) | C=O | - | ~171.5 | - |
| 8, 9 (OCH₃) | CH₃ | ~3.72 | ~53.1 | s |
Table 2: Key 2D NMR Correlation Data
| Experiment | Correlation From | Correlation To | Deduced Structural Information |
| ¹H-¹H COSY | H-3/H-4 (5.70 ppm) | H-2/H-5 (3.05 ppm) | No significant correlation expected due to symmetry and weak coupling across the quaternary carbon. |
| ¹H-¹³C HSQC | H-2/H-5 (3.05 ppm) | C-2/C-5 (41.2 ppm) | Direct one-bond attachment of allylic protons to their carbons. |
| H-3/H-4 (5.70 ppm) | C-3/C-4 (129.8 ppm) | Direct one-bond attachment of olefinic protons to their carbons. | |
| H-8/H-9 (3.72 ppm) | C-8/C-9 (53.1 ppm) | Direct one-bond attachment of methoxy protons to their carbons. | |
| ¹H-¹³C HMBC | H-2/H-5 (3.05 ppm) | C-1 (59.5 ppm), C-3/C-4 (129.8 ppm) | Connects the allylic carbons (C-2/C-5) to the quaternary carbon (C-1) and the olefinic carbons (C-3/C-4), building the ring. |
| H-3/H-4 (5.70 ppm) | C-1 (59.5 ppm), C-2/C-5 (41.2 ppm) | Confirms the connectivity between the olefinic and allylic positions within the cyclopentene ring. | |
| H-8/H-9 (3.72 ppm) | C-6/C-7 (171.5 ppm) | Crucial Link: Connects the methoxy groups to the carbonyl carbons of the ester functionalities. | |
| H-2/H-5 (3.05 ppm) | C-6/C-7 (171.5 ppm) | Crucial Link: Connects the cyclopentene ring (via the allylic positions) to the ester groups, confirming their attachment to C-1. |
Workflow for Structural Elucidation
The logical process for unambiguously determining the structure of this compound integrates data from multiple NMR experiments. This workflow ensures that every atom is correctly placed and all connectivities are verified.
Caption: Logical workflow for 2D NMR-based structural validation.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible 2D NMR data.
A. Sample Preparation:
-
Weigh approximately 10-15 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
B. Spectrometer and General Parameters:
-
Instrument: 500 MHz NMR Spectrometer
-
Temperature: 298 K
C. 2D NMR Acquisition Parameters:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpprqf (gradient-selected).
-
Spectral Width: 12 ppm in both F1 and F2 dimensions.
-
Acquisition: 2048 points in F2, 256 increments in F1.
-
Scans: 4-8 scans per increment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (edited, gradient-selected for multiplicity).
-
Spectral Width: 12 ppm in F2 (¹H), 180 ppm in F1 (¹³C).
-
¹J(CH) Coupling Constant: Optimized for 145 Hz.
-
Acquisition: 2048 points in F2, 256 increments in F1.
-
Scans: 8-16 scans per increment.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf (gradient-selected).
-
Spectral Width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C).
-
Long-Range Coupling Constant: Optimized for 8 Hz.
-
Acquisition: 2048 points in F2, 256-512 increments in F1.
-
Scans: 16-32 scans per increment.
-
Conclusion
While techniques like Mass Spectrometry and IR Spectroscopy provide valuable preliminary data, they are insufficient for the complete and unambiguous structural assignment of this compound. The synergistic use of COSY, HSQC, and particularly HMBC experiments allows for the systematic construction of the molecular framework by establishing proton-proton, direct proton-carbon, and long-range proton-carbon correlations. This integrated 2D NMR approach stands as the definitive method for structural validation in solution, providing the high-confidence data required by researchers in chemistry and drug development.
References
- 1. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. britannica.com [britannica.com]
- 4. rigaku.com [rigaku.com]
- 5. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 6. excillum.com [excillum.com]
A Comparative Study: Methyl vs. Ethyl Esters in Cyclopentene Synthesis via Dieckmann Condensation
For researchers, scientists, and drug development professionals, the synthesis of five-membered carbocyclic rings is a foundational element in the construction of complex molecular architectures. The Dieckmann condensation of 1,6-diesters stands as a classic and reliable method for achieving this transformation. This guide provides a comparative analysis of the use of methyl and ethyl esters—specifically dimethyl adipate and diethyl adipate—in the synthesis of cyclopentanone precursors, which can be readily converted to cyclopentene derivatives. We will delve into a comparison of their performance based on experimental data, provide detailed reaction protocols, and visualize the underlying chemical processes.
Performance Comparison: Methyl vs. Ethyl Esters
The choice between a methyl or ethyl ester in the Dieckmann condensation can influence reaction conditions, yields, and purification procedures. The reaction involves the intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester. For adipate esters, this reaction yields a substituted cyclopentanone.
A crucial consideration in the Dieckmann condensation is the choice of base. To avoid side reactions such as transesterification, the alkoxide base used should correspond to the alcohol portion of the ester (e.g., sodium methoxide for methyl esters and sodium ethoxide for ethyl esters).[1]
The following tables summarize experimental data for the Dieckmann condensation of dimethyl adipate and diethyl adipate under various conditions, as reported in the literature.
Table 1: Dieckmann Condensation of Dimethyl Adipate
| Starting Material | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Dimethyl Adipate | Sodium Methoxide | Methanol | Reflux | Not Specified | Not Specified | [2] |
Table 2: Dieckmann Condensation of Diethyl Adipate
| Starting Material | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Diethyl Adipate | Sodium Ethoxide | Toluene | Reflux | Not Specified | 82 | [3] |
| Diethyl Adipate | Sodium Hydride | Toluene | Reflux | 20.5 hours | 75 | [3] |
| Diethyl Adipate | Sodium Hydride | THF | Reflux | 1.5 hours | 80 | [3] |
| Diethyl Adipate | Sodium Amide | Xylene | Reflux | Not Specified | 75 | [3] |
| Diethyl Adipate | Potassium tert-Butoxide | Solvent-free | Not Specified | Not Specified | 82 | [4] |
| Diethyl Adipate | Dimsyl Ion | DMSO | Not Specified | Not Specified | Higher than Na/Toluene | [3][5] |
From the available data, the cyclization of diethyl adipate is well-documented with good to excellent yields under various conditions. The use of sodium hydride in THF appears to be a particularly efficient method, affording a high yield in a relatively short reaction time.[3] Solvent-free conditions with potassium tert-butoxide also provide a high yield and offer a greener alternative.[4] While direct comparative data under identical conditions is scarce, both esters are effective substrates for the Dieckmann condensation. The choice may therefore depend on the availability of starting materials and the preferred reaction conditions and solvent systems in a particular laboratory setting.
Experimental Protocols
Below are detailed experimental protocols for the Dieckmann condensation of both dimethyl and diethyl adipate, based on established procedures.
Protocol 1: Dieckmann Condensation of Dimethyl Adipate with Sodium Methoxide
Materials:
-
Dimethyl adipate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Hydrochloric acid (aqueous solution for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Dimethyl adipate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The resulting residue is cooled in an ice bath and neutralized by the slow addition of a dilute aqueous hydrochloric acid solution.
-
The aqueous layer is extracted several times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, methyl 2-oxocyclopentane-1-carboxylate, which can be further purified by distillation or chromatography.[2]
Protocol 2: Dieckmann Condensation of Diethyl Adipate with Sodium Ethoxide in Toluene
Materials:
-
Diethyl adipate (300g)
-
Sodium ethoxide (98% concentrated, 132g)
-
Toluene (950g)
-
30% Hydrochloric acid (HCl)
Procedure:
-
In a flask equipped for distillation, combine toluene, sodium ethoxide, and diethyl adipate.[3]
-
Heat the mixture to reflux. Ethanol generated during the reaction is removed by distillation to drive the equilibrium towards the product.[3]
-
After the reaction is complete, cool the mixture to 30°C.[3]
-
Neutralize the reaction mixture with 30% hydrochloric acid.[3]
-
Separate the organic phase from the aqueous phase. The organic phase contains the product, ethyl 2-oxocyclopentanecarboxylate.[3]
Visualizing the Process
To better understand the experimental and chemical logic, the following diagrams are provided.
Caption: Generalized experimental workflow for the Dieckmann condensation.
Caption: Mechanism of the Dieckmann condensation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Dimethyl 3-cyclopentene-1,1-dicarboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed protocol for the safe disposal of Dimethyl 3-cyclopentene-1,1-dicarboxylate.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not located during the information retrieval process. The following guidance is based on general best practices for the disposal of ester compounds and safety data available for the closely related compound, Diethyl 3-cyclopentene-1,1-dicarboxylate. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and to obtain the SDS from your chemical supplier if available.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar ester compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat and closed-toe shoes are mandatory.
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes the GHS hazard classifications for the analogous compound, Diethyl 3-cyclopentene-1,1-dicarboxylate, which should be considered as potential hazards.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Clearly label a dedicated, chemically compatible waste container for "Halogenated Organic Waste" or as directed by your institution's EHS guidelines.
- Do not mix this compound with other waste streams, particularly with incompatible chemicals such as strong acids, bases, or oxidizing agents.
2. Containerization:
- Use a robust, leak-proof container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).
- Ensure the container has a secure screw-top cap.
- Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
3. Labeling:
- Affix a hazardous waste label to the container.
- The label must include:
- The full chemical name: "this compound"
- The approximate concentration and quantity.
- The date the waste was first added to the container.
- The name of the principal investigator or lab group.
- Any relevant hazard warnings (e.g., "Irritant").
4. Storage:
- Store the sealed waste container in a designated and secure hazardous waste accumulation area.
- This area should be well-ventilated, away from sources of ignition, and separate from incompatible chemicals.
- Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.
5. Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
- Provide them with a complete and accurate description of the waste.
- Never dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Essential Safety and Operational Guide for Handling Dimethyl 3-cyclopentene-1,1-dicarboxylate
This guide provides crucial safety and logistical information for the handling of Dimethyl 3-cyclopentene-1,1-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | To protect against potential splashes that could cause serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[4] | To prevent skin contact which may cause irritation.[1][3] Always inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat or a chemical-resistant apron.[4] | To prevent incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | To protect against inhalation of vapors which may cause respiratory irritation.[1][3] |
Operational Plan: Handling, Storage, and Disposal
Strict adherence to the following procedures is critical for the safe handling, storage, and disposal of this compound.
Handling:
-
Always work in a well-ventilated chemical fume hood to maintain low airborne concentrations.[4]
-
Avoid all direct contact with the skin, eyes, and clothing.[3][5]
-
Wash hands thoroughly with soap and water after handling.[2][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Keep away from heat, sparks, and open flames.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][5]
-
Keep containers securely sealed when not in use.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[6][7]
Spill Management:
-
Minor Spills: Remove all ignition sources. Absorb spill with inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for waste disposal.[2]
-
Major Spills: Evacuate the area and move upwind. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[2]
Disposal:
-
Dispose of waste in accordance with all local, regional, and national regulations.[8][9]
-
Chemical waste should be collected in labeled containers for proper disposal by authorized personnel.[2]
Experimental Protocol: General Handling Procedure
The following is a general step-by-step procedure for handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Execution:
-
Perform all manipulations of the chemical within the fume hood.
-
Measure and transfer the chemical carefully to avoid splashes and the generation of aerosols.
-
Keep the container tightly sealed when not in use.
-
-
Post-Experiment:
-
Carefully quench any reactions and neutralize any reactive reagents.
-
Clean all glassware and equipment thoroughly.
-
Properly label and store any unused chemical.
-
Dispose of all waste materials according to the established disposal plan.
-
Remove and properly dispose of or decontaminate PPE.
-
Wash hands thoroughly before leaving the laboratory.
-
Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. orgsyn.org [orgsyn.org]
- 9. us-yakuzo.jp [us-yakuzo.jp]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
